Product packaging for 3-(1-Cyanoethyl)benzoic acid(Cat. No.:CAS No. 5537-71-3)

3-(1-Cyanoethyl)benzoic acid

Cat. No.: B1664579
CAS No.: 5537-71-3
M. Wt: 175.18 g/mol
InChI Key: IRYIYPWRXROPSX-UHFFFAOYSA-N
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Description

3-(1-cyanoethyl)benzoic acid is benzoic acid meta-substituted with a 1-cyanoethyl group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H9NO2 B1664579 3-(1-Cyanoethyl)benzoic acid CAS No. 5537-71-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-cyanoethyl)benzoic acid
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InChI

InChI=1S/C10H9NO2/c1-7(6-11)8-3-2-4-9(5-8)10(12)13/h2-5,7H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IRYIYPWRXROPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C1=CC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60863557
Record name 3-(1-Cyanoethyl)benzoic acid
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Molecular Weight

175.18 g/mol
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CAS No.

5537-71-3
Record name 3-(1-Cyanoethyl)benzoic acid
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Record name 3-(1-CYANOETHYL)BENZOIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to 3-(1-Cyanoethyl)benzoic acid (CAS 5537-71-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Cyanoethyl)benzoic acid, with the CAS number 5537-71-3, is a bifunctional organic compound featuring a carboxylic acid and a nitrile group.[1] This unique structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its most notable application is as a key precursor in the synthesis of Ketoprofen (B1673614), a widely used non-steroidal anti-inflammatory drug (NSAID).[2] Furthermore, it serves as a crucial substrate in the screening and characterization of nitrile hydratase enzymes, which are of significant interest for biocatalysis.[3] This document provides a comprehensive technical overview of its properties, synthesis, and applications.

Physicochemical and Spectroscopic Data

The physical and chemical properties of this compound are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₉NO₂[4]
Molecular Weight 175.18 g/mol [4]
CAS Number 5537-71-3[4]
Appearance White to off-white solid[5]
Melting Point 145-148 °C[5]
Boiling Point 355.8±25.0°C at 760 mmHg[6]
Solubility Soluble in polar organic solvents like DMSO and Methanol.[4][6]
InChI Key IRYIYPWRXROPSX-UHFFFAOYSA-N[4]
SMILES CC(C#N)C1=CC(=CC=C1)C(=O)O[4]

Spectroscopic Analysis:

While a complete, publicly available set of fully assigned spectra is limited, the following provides an analysis based on known data and predictable spectral features.

¹H NMR Spectroscopy: A patent describing the synthesis of this compound provides the following ¹H NMR data (300MHz, CDCl₃): δ 1.70 (d, 3H), 4.05 (q, 1H), 7.65 (m, 2H), 8.15 (s, 2H), 9.55 (br s, 1H).[7]

  • δ 9.55 (br s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic acid group.

  • δ 8.15 (s, 2H) and 7.65 (m, 2H): These signals are characteristic of the protons on the aromatic ring.

  • δ 4.05 (q, 1H): This quartet represents the methine proton (-CH) of the cyanoethyl group, split by the adjacent methyl protons.

  • δ 1.70 (d, 3H): This doublet corresponds to the three protons of the methyl group (-CH₃), split by the adjacent methine proton.

Carbon EnvironmentExpected Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)~170-180
Aromatic Carbons~125-140
Nitrile (C≡N)~115-125
Methine (-CH)~30-40
Methyl (-CH₃)~15-25

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups.[8]

Functional GroupExpected Wavenumber (cm⁻¹)
O-H stretch (Carboxylic Acid)3300-2500 (broad)
C-H stretch (Aromatic)~3100-3000
C-H stretch (Aliphatic)~3000-2850
C≡N stretch (Nitrile)~2260-2240
C=O stretch (Carboxylic Acid)~1710-1680
C=C stretch (Aromatic)~1600 and ~1475

Mass Spectrometry: The mass spectrum would show a molecular ion peak [M]⁺ at m/z 175. Key fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) and the cyanoethyl group (-CH(CN)CH₃, 54 Da).[9]

Synthesis and Experimental Protocols

Several synthetic routes for this compound have been reported. Below are detailed protocols for two common methods.

Method 1: From 2-Chlorobenzoic Acid

This method involves the reaction of a 2-chlorobenzoate (B514982) salt with propionitrile (B127096) in the presence of a strong base.[7]

Experimental Protocol:

  • In a suitable reactor, add liquid ammonia.

  • Add sodium amide (4.5 g) and propionitrile (2.7 mL) dropwise and stir for 30 minutes.

  • Add sodium 2-chlorobenzoate (3.4 g) to the mixture.

  • Pressurize the reactor to 7 atm and cool to 0 °C, then stir for 1.5 hours.

  • Depressurize the reactor to remove the liquid ammonia.

  • Quench the reaction by the dropwise addition of water to remove any remaining sodium amide.

  • Acidify the mixture with concentrated hydrochloric acid.

  • Filter the resulting solid to obtain this compound.

Method 2: As an Intermediate in Ketoprofen Synthesis

This compound is a key intermediate in a multi-step synthesis of Ketoprofen starting from 3-cyanomethyl methyl benzoate (B1203000).[5]

Experimental Protocol (Hydrolysis to form this compound):

This protocol assumes the prior synthesis of 3-(1-cyanoethyl)methyl benzoate.

  • In a reaction vessel, combine 3-(1-cyanoethyl)methyl benzoate with an aqueous solution of a suitable acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide).

  • Heat the mixture under reflux until the hydrolysis is complete (monitoring by TLC).

  • Cool the reaction mixture and, if a basic hydrolysis was performed, acidify with a strong acid (e.g., HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with cold water, and dry to yield this compound.

Workflow for Synthesis Method 1:

G cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product 2-Chlorobenzoate 2-Chlorobenzoate Mixing Mixing 2-Chlorobenzoate->Mixing Propionitrile Propionitrile Propionitrile->Mixing Sodium Amide Sodium Amide Sodium Amide->Mixing Liquid Ammonia Liquid Ammonia Liquid Ammonia->Mixing Reaction Reaction Mixing->Reaction Quenching Quenching Reaction->Quenching Acidification Acidification Quenching->Acidification Filtration Filtration Acidification->Filtration This compound This compound Filtration->this compound

Caption: Synthesis of this compound from 2-chlorobenzoate.

Biological Activity and Applications

The primary biological relevance of this compound is as a key intermediate in the synthesis of the NSAID Ketoprofen and as a substrate for enzymatic screening. There is currently limited information on its direct pharmacological effects or its modulation of specific signaling pathways.

4.1. Intermediate in the Synthesis of Ketoprofen

This compound is a crucial building block in several synthetic routes to Ketoprofen. The synthesis generally proceeds through the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride, followed by a Friedel-Crafts acylation and subsequent hydrolysis of the nitrile.[2][10]

Ketoprofen Synthesis Pathway:

G A This compound B 3-(1-Cyanoethyl)benzoyl chloride A->B Thionyl Chloride C 2-(3-Benzoylphenyl)propionitrile (B120230) B->C Friedel-Crafts Acylation (Benzene, AlCl3) D Ketoprofen C->D Hydrolysis

Caption: Synthesis of Ketoprofen from this compound.

Experimental Protocol for Ketoprofen Synthesis from this compound:

This protocol outlines the conversion of this compound to Ketoprofen.

Step 1: Formation of the Acyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend this compound in an excess of thionyl chloride.

  • Gently reflux the mixture until the solid has completely dissolved and gas evolution ceases.

  • Remove the excess thionyl chloride under reduced pressure to obtain crude 3-(1-Cyanoethyl)benzoyl chloride.

Step 2: Friedel-Crafts Acylation

  • In a separate flask, prepare a suspension of anhydrous aluminum chloride in an inert solvent such as dichloromethane (B109758) or benzene.

  • Cool the suspension in an ice bath.

  • Slowly add a solution of 3-(1-Cyanoethyl)benzoyl chloride in the same solvent to the cooled suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring the progress by TLC.

  • Quench the reaction by carefully pouring it over ice and hydrochloric acid.

  • Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

  • Evaporate the solvent to yield 2-(3-benzoylphenyl)propionitrile.

Step 3: Hydrolysis to Ketoprofen

  • Hydrolyze the nitrile group of 2-(3-benzoylphenyl)propionitrile using either acidic or basic conditions (e.g., refluxing with aqueous sulfuric acid or sodium hydroxide).

  • After the reaction is complete, cool the mixture. If basic hydrolysis was used, acidify to a pH of ~2-3 to precipitate the product.

  • Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to obtain pure Ketoprofen.[10]

4.2. Substrate for Nitrile Hydratase Screening

This compound is utilized as a substrate in high-throughput screening assays to identify and characterize nitrile hydratases.[2][11] These enzymes catalyze the hydration of nitriles to their corresponding amides, a reaction of significant industrial importance for the synthesis of various chemicals and pharmaceuticals.

Experimental Protocol for Nitrile Hydratase Activity Assay:

  • Prepare a stock solution of this compound in a suitable buffer.

  • In a microplate well or reaction tube, combine the substrate solution with the enzyme preparation (e.g., cell lysate or purified enzyme).

  • Incubate the reaction at the optimal temperature for the enzyme.

  • Monitor the reaction progress by measuring the decrease in the substrate concentration or the increase in the amide product concentration using techniques such as HPLC or GC.

  • The enantioselectivity of the enzyme can be determined by chiral HPLC analysis of the remaining substrate and the formed product.

Nitrile Hydratase Screening Workflow:

G cluster_setup Assay Setup cluster_analysis Analysis Substrate This compound Reaction Mixture Reaction Mixture Substrate->Reaction Mixture Enzyme Nitrile Hydratase (e.g., cell lysate) Enzyme->Reaction Mixture Buffer Buffer Buffer->Reaction Mixture Incubation Incubation Reaction Mixture->Incubation HPLC/GC HPLC or GC Analysis Activity Enzyme Activity HPLC/GC->Activity Chiral HPLC Chiral HPLC Analysis Enantioselectivity Enantioselectivity Chiral HPLC->Enantioselectivity Incubation->HPLC/GC Incubation->Chiral HPLC

Caption: Workflow for screening nitrile hydratase activity.

Conclusion

This compound is a versatile chemical intermediate with significant applications in the pharmaceutical and biotechnology sectors. Its role as a key precursor in the synthesis of Ketoprofen highlights its importance in drug development. Furthermore, its use as a substrate for nitrile hydratase screening contributes to the advancement of industrial biocatalysis. This guide provides a comprehensive overview of its properties, synthesis, and major applications, serving as a valuable resource for researchers and professionals in the field.

References

An In-depth Technical Guide to the Physical Properties of m-(1-Cyanoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

m-(1-Cyanoethyl)benzoic acid, also known as 3-(1-cyanoethyl)benzoic acid, is a key intermediate in the synthesis of various pharmaceutical compounds, most notably the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen.[1][2][3][4] A thorough understanding of its physical properties is crucial for its handling, characterization, and application in synthetic chemistry and drug development. This technical guide provides a comprehensive overview of the known physical characteristics of m-(1-Cyanoethyl)benzoic acid, supported by experimental considerations and data presented for clarity and comparative analysis.

Core Physical Properties

The physical properties of m-(1-Cyanoethyl)benzoic acid have been reported across various chemical data sources. While minor variations in reported values exist, a consistent profile of the compound can be established.

General and Molecular Characteristics
PropertyValueSource(s)
Chemical Name m-(1-Cyanoethyl)benzoic acid[1][2][5]
Synonyms This compound, CEBA[1][2][5]
CAS Number 5537-71-3[1][2][5][6]
Molecular Formula C₁₀H₉NO₂[1][2][6][7]
Molecular Weight 175.18 g/mol [1][2][6][7]
Appearance White to off-white crystalline powder/solid[1][2][6][8]
Physicochemical Data
PropertyValueSource(s)
Melting Point 143-148 °C[1][2][3][4][6][8]
Boiling Point 355.8 °C at 760 mmHg (Predicted/Calculated)[1][5][6]
Density 1.204 g/cm³ (Predicted)[1][6][8]
Solubility Slightly soluble in DMSO and Methanol[1][2][4][6]
pKa (Predicted) 3.96 ± 0.10[1][2][6][8]
Flash Point 169 °C[1]
Refractive Index 1.563 - 1.564[1][5]

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and confirmation of m-(1-Cyanoethyl)benzoic acid.

Spectroscopy TypeKey Features and Observations
Mass Spectrometry (MS) Molecular Ion (M+): m/z 175.[9]
Infrared (IR) Spectroscopy Characteristic peaks for C=O (carboxylic acid), C≡N (nitrile), O-H (carboxylic acid), and aromatic C-H bonds are expected.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic protons and carbons, the methine proton and carbon of the cyanoethyl group, the methyl protons and carbon, and the carboxylic acid proton and carbon.

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of m-(1-Cyanoethyl)benzoic acid are not extensively detailed in the public domain, standard methodologies for organic compounds are applicable.

Determination of Melting Point

The melting point of m-(1-Cyanoethyl)benzoic acid can be determined using a standard melting point apparatus.[11]

  • Sample Preparation: A small amount of the crystalline solid is placed into a capillary tube, which is then sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus.

  • Heating and Observation: The sample is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.

Determination of Solubility

A qualitative assessment of solubility can be performed as follows:

  • Sample Preparation: A small, measured amount of m-(1-Cyanoethyl)benzoic acid is added to a test tube.

  • Solvent Addition: A known volume of the solvent (e.g., DMSO, Methanol, water) is added to the test tube.

  • Observation: The mixture is agitated, and the degree of dissolution is observed at room temperature and with gentle heating.

Spectroscopic Analysis

Standard procedures for obtaining spectroscopic data are as follows:

  • NMR Spectroscopy: A solution of the compound is prepared in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using an NMR spectrometer.[12][13]

  • IR Spectroscopy: The IR spectrum can be obtained using a potassium bromide (KBr) pellet method for the solid sample or as a thin film.

  • Mass Spectrometry: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the resulting ions is determined.

Logical Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the comprehensive physical characterization of an organic compound such as m-(1-Cyanoethyl)benzoic acid.

cluster_0 Initial Characterization cluster_1 Physical Constants Determination cluster_2 Spectroscopic Analysis cluster_3 Data Analysis and Reporting A Compound Synthesis / Procurement B Visual Inspection (Color, Form) A->B C Purity Assessment (e.g., HPLC, TLC) B->C D Melting Point Determination C->D F Solubility Screening C->F G NMR Spectroscopy (¹H, ¹³C) C->G H IR Spectroscopy C->H I Mass Spectrometry C->I J Data Compilation and Comparison D->J E Boiling Point Determination (if applicable) E->J F->J K Structural Confirmation G->K H->K I->K L Technical Guide / Report Generation J->L K->L

Caption: Workflow for Physical Property Characterization.

Conclusion

This technical guide consolidates the available data on the physical properties of m-(1-Cyanoethyl)benzoic acid. The provided tables and workflow diagram offer a structured resource for researchers and professionals in the pharmaceutical and chemical industries. Accurate characterization of these properties is a prerequisite for the successful and safe utilization of this important chemical intermediate in its various applications.

References

An In-depth Technical Guide to the Structure and Bonding of 3-(1-Cyanoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of 3-(1-Cyanoethyl)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, notably the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. This document collates available quantitative data from spectroscopic analyses and provides detailed experimental protocols for its synthesis. The guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Molecular Structure and Identification

This compound, with the CAS Number 5537-71-3, is a derivative of benzoic acid where a 1-cyanoethyl group is attached to the meta-position of the benzene (B151609) ring.[1][2][3] Its systematic IUPAC name is this compound.[1] The presence of a chiral center at the carbon atom of the cyanoethyl group means that the compound can exist as a racemic mixture of two enantiomers.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₀H₉NO₂[4]
Molecular Weight 175.18 g/mol [4]
Appearance White to almost white crystalline powder[5]
Melting Point 145-148 °C
CAS Number 5537-71-3[1][2][3]
Molecular Visualization

The structural formula of this compound is depicted in the following diagram generated using the DOT language.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction and Work-up A Charge reactor with liquid ammonia B Add sodium amide and propionitrile A->B C Add sodium 2-chlorobenzoate B->C D Stir at -33 °C C->D E Evaporate liquid ammonia D->E F Quench with water E->F G Acidify with HCl F->G H Filter to obtain product G->H

References

spectral data for 2-(3-Carboxyphenyl)propionitrile

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the spectral data for 2-(3-Carboxyphenyl)propionitrile is currently unavailable through publicly accessible databases. Comprehensive spectral data, including detailed experimental protocols and associated signaling pathways, are typically found within specialized, proprietary chemical and biological databases or in specific, non-public research.

General-purpose web searches did not yield the specific quantitative data (NMR, IR, Mass Spectrometry) or the detailed experimental methodologies required to construct the requested technical guide. Information regarding signaling pathways involving 2-(3-Carboxyphenyl)propionitrile was also not found in the public domain.

Therefore, the creation of structured data tables and the corresponding visualizations as per the user's request cannot be completed at this time. For researchers, scientists, and drug development professionals seeking this information, it is recommended to consult specialized chemical analysis databases such as SciFinder, Reaxys, or the Spectral Database for Organic Compounds (SDBS), or to perform the requisite experimental analysis.

3-(1-Cyanoethyl)benzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 3-(1-Cyanoethyl)benzoic Acid

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and significant applications.

Core Compound Properties

This compound, also known as m-(1-Cyanoethyl)benzoic acid, is a derivative of benzoic acid with a 1-cyanoethyl group substituted at the meta position.[1][2] Its chemical identity and physical properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReferences
Molecular Formula C₁₀H₉NO₂[1][3][4][5][6][7]
Molecular Weight 175.18 g/mol [1][4][8]
Exact Mass 175.0633 g/mol [5]
CAS Number 5537-71-3[1][4][8]
IUPAC Name This compound[5]
Synonyms m-(1-Cyanoethyl)benzoic acid, 2-(3-carboxyphenyl)propionitrile[1][2][5][9]
Appearance Solid powder[5][6]
Melting Point 145-148 °C[2]
Solubility Soluble in DMSO[5]

Table 2: Mass Spectrometry Data for this compound

m/zRelative Intensity
175.0 (Molecular Ion)Not explicitly stated, but implied
77.015.9%
51.09.3%
Additional peaks available in sourceSee reference for full data

Source: ChemicalBook[10]

Key Applications in Drug Development and Biocatalysis

This compound is of significant interest primarily for its role as a critical intermediate in the synthesis of pharmaceuticals and as a substrate in biocatalytic screening.

Intermediate in the Synthesis of Ketoprofen (B1673614)

The most prominent application of this compound is as a precursor in the manufacturing of Ketoprofen. Ketoprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) with analgesic and anti-inflammatory properties. The synthetic pathway involves the conversion of the carboxylic acid group to a more reactive acyl chloride, which then undergoes a Friedel-Crafts acylation with benzene (B151609).[4]

ketoprofen_synthesis cluster_start Starting Material cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Friedel-Crafts Acylation cluster_step3 Step 3: Hydrolysis start 3-(1-Cyanoethyl)benzoic Acid product1 3-(1-Cyanoethyl)benzoyl Chloride start->product1 Reaction reagent1 Thionyl Chloride (SOCl₂) reagent1->product1 product2 2-(3-Benzoylphenyl) propionitrile (B127096) product1->product2 Reaction reagent2 Benzene, AlCl₃ (Lewis Acid) reagent2->product2 final_product Ketoprofen product2->final_product Reaction reagent3 Acidic or Basic Conditions (H₂O) reagent3->final_product

Synthetic pathway of Ketoprofen from this compound.
Substrate for Biocatalytic Screening

This compound serves as a chiral substrate for screening nitrile hydratase (NHase) enzymes.[11] These enzymes are of significant industrial interest as they convert nitriles to valuable amides under mild conditions.[12][13] By using the racemic mixture of this compound, researchers can assess the enantioselectivity of different NHases, identifying biocatalysts that can produce enantiomerically pure amides for further use as chiral building blocks in drug synthesis. For example, the nitrile hydratase from Nitriliruptor alkaliphilus (iso2) has been shown to hydrate (B1144303) this substrate with a very high enantiomeric ratio (E > 100).[12]

biocatalysis_screening cluster_input Input Substrate cluster_process Screening Process cluster_output Screening Outcome substrate Racemic 3-(1-Cyanoethyl) benzoic Acid (R- and S-enantiomers) enzyme Nitrile Hydratase (NHase) Enzyme Library substrate->enzyme Incubation analysis Analysis of Product (e.g., Chiral HPLC) enzyme->analysis Produces Chiral Amide + Unreacted Enantiomer result Identification of Enantioselective NHase analysis->result Determines Enantiomeric Excess (ee)

Workflow for screening enantioselective Nitrile Hydratases.

Experimental Protocols

Synthesis of this compound

A documented method for the preparation of this compound involves starting from a 2-chlorobenzoic acid metal salt.[3]

  • Materials : Sodium 2-chlorobenzoate (B514982), propionitrile, sodium amide, liquid ammonia, water, concentrated hydrochloric acid.[3]

  • Procedure :

    • In a reactor cooled to -33 °C, add liquid ammonia.

    • Slowly add sodium amide and propionitrile to the reactor and stir for approximately 30 minutes.[3]

    • Add sodium 2-chlorobenzoate to the mixture and continue stirring for 1 to 1.5 hours.[3]

    • Allow the reactor to warm to room temperature to evaporate the liquid ammonia.

    • Carefully add water to quench any remaining sodium amide.

    • Acidify the mixture by adding concentrated hydrochloric acid, which will cause the product to precipitate.[3]

    • Filter the resulting solid to isolate the this compound product.[3]

Synthesis of Ketoprofen from this compound

This synthesis is a multi-step process that begins with the activation of the carboxylic acid.[4][8]

Step 1: Formation of 3-(1-Cyanoethyl)benzoyl chloride

  • Objective : To convert the carboxylic acid into a more reactive acyl chloride.

  • Procedure : React this compound with an excess of thionyl chloride (SOCl₂), often with gentle heating. The reaction progress can be monitored by the cessation of HCl gas evolution. Excess thionyl chloride is typically removed by distillation under reduced pressure.

Step 2: Friedel-Crafts Acylation of Benzene

  • Objective : To synthesize the intermediate 2-(3-benzoylphenyl)propionitrile (B120230).[4]

  • Materials : 3-(1-Cyanoethyl)benzoyl chloride, anhydrous benzene, anhydrous aluminum chloride (AlCl₃), anhydrous dichloromethane (B109758) (DCM), hydrochloric acid, sodium bicarbonate, brine, and a drying agent (e.g., MgSO₄).[4]

  • Procedure :

    • Suspend anhydrous AlCl₃ in anhydrous DCM in a flask under an inert atmosphere and cool in an ice bath.

    • Slowly add a solution of 3-(1-Cyanoethyl)benzoyl chloride in anhydrous benzene to the AlCl₃ suspension while keeping the temperature below 10 °C.[4]

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (40-45 °C) for 2-4 hours.[4]

    • Cool the reaction and pour it onto a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[4]

    • Perform a standard aqueous workup: separate the organic layer, extract the aqueous layer with DCM, and wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.[4]

    • Dry the organic layer over a drying agent, filter, and concentrate under reduced pressure to obtain the crude 2-(3-benzoylphenyl)propionitrile intermediate.[4]

Step 3: Hydrolysis to Ketoprofen

  • Objective : To hydrolyze the nitrile group of the intermediate to a carboxylic acid, yielding Ketoprofen.[4]

  • Procedure :

    • Heat the crude 2-(3-benzoylphenyl)propionitrile intermediate to reflux in an acidic solution (e.g., aqueous sulfuric or hydrochloric acid).[4][8]

    • Monitor the reaction by Thin Layer Chromatography (TLC) until completion.

    • Cool the mixture and adjust the pH to precipitate the crude Ketoprofen product.[4]

    • The crude product can be purified by recrystallization from a suitable solvent, such as methanol (B129727) or a toluene/petroleum ether mixture.[4][8]

Protocol for Nitrile Hydratase (NHase) Activity Assay

While a specific protocol for this compound is not detailed in the search results, a general assay can be adapted.

  • Objective : To determine the activity and enantioselectivity of an NHase enzyme using this compound as a substrate.

  • Procedure :

    • Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0-8.0), a known concentration of the NHase enzyme (as a cell-free extract or purified enzyme), and this compound.

    • Incubate the reaction at a controlled temperature (e.g., 30 °C) for a specific time.

    • Stop the reaction, often by adding acid or a water-miscible organic solvent.

    • Analyze the reaction mixture using an appropriate analytical method, such as Chiral High-Performance Liquid Chromatography (HPLC).

    • Quantify the amounts of the remaining (R)- and (S)-enantiomers of this compound and the formed (R)- and (S)-amide products to determine the conversion and the enantiomeric excess (ee) of the product.

References

An In-depth Technical Guide to 3-(1-Cyanoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core characteristics of 3-(1-Cyanoethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and discusses its primary applications. The information is presented to support research, development, and manufacturing activities involving this compound.

Chemical and Physical Properties

This compound, with the CAS number 5537-71-3, is a solid organic compound that is soluble in polar organic solvents.[1] Its structure features a benzoic acid moiety substituted at the meta position with a 1-cyanoethyl group.[1][2] This bifunctional nature, possessing both a carboxylic acid and a nitrile group, makes it a versatile building block in organic synthesis.[3][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[5]
Synonyms m-(1-Cyanoethyl)benzoic acid, 2-(3-carboxyphenyl)propionitrile[5][6]
CAS Number 5537-71-3[6][7]
Molecular Formula C₁₀H₉NO₂[6][7]
Molecular Weight 175.18 g/mol [8]
Melting Point 145-148 °C
Appearance Solid[1][6]
Solubility Soluble in polar organic solvents[1][6]

Spectroscopic Data

Table 2: Predicted Spectroscopic Data for this compound

Spectrum TypePredicted Key Features
¹H NMR - Aromatic protons (4H) in the region of 7.5-8.5 ppm. - A quartet for the methine proton (-CH) of the cyanoethyl group. - A doublet for the methyl protons (-CH₃) of the cyanoethyl group. - A broad singlet for the carboxylic acid proton (-COOH), typically downfield (>10 ppm).
¹³C NMR - A peak for the carboxylic acid carbon (~170 ppm). - Peaks for the aromatic carbons (125-140 ppm). - A peak for the nitrile carbon (-C≡N) (~120 ppm). - Peaks for the methine and methyl carbons of the cyanoethyl group.
IR (Infrared) - A broad O-H stretch from the carboxylic acid group (~2500-3300 cm⁻¹). - A strong C=O stretch from the carboxylic acid group (~1700 cm⁻¹). - A medium C≡N stretch from the nitrile group (~2250 cm⁻¹). - C-H stretches from the aromatic ring and alkyl group.
Mass Spec. - A molecular ion peak (M⁺) at m/z = 175. - Fragmentation patterns corresponding to the loss of -COOH, -CN, and the ethyl group. PubChem lists major fragments at m/z 175, 160, and 116.[5]

Experimental Protocols

Synthesis of this compound from Sodium 2-chlorobenzoate (B514982)

This protocol describes the synthesis of this compound via the reaction of sodium 2-chlorobenzoate with propionitrile (B127096) in the presence of sodium amide in liquid ammonia.[1][2]

Materials:

  • Sodium 2-chlorobenzoate

  • Propionitrile

  • Sodium amide

  • Liquid ammonia

  • Concentrated hydrochloric acid

  • Water

  • Reactor suitable for low-temperature reactions

Procedure:

  • In a reactor equipped for low-temperature reactions, add liquid ammonia.

  • To the liquid ammonia, add sodium amide.

  • Cool the mixture to -33 °C and add propionitrile dropwise while stirring. Continue stirring for 30 minutes.[2]

  • At the same temperature, add sodium 2-chlorobenzoate to the reaction mixture and continue to stir for 1 to 1.5 hours.[1][2]

  • Allow the reactor to warm to room temperature to evaporate the liquid ammonia.

  • Carefully add water dropwise to quench any remaining sodium amide.

  • Acidify the mixture with concentrated hydrochloric acid to precipitate the product.

  • Filter the resulting solid, wash with water, and dry to obtain this compound.[1][2]

Example Yield: Starting with 10 g of sodium 2-chlorobenzoate, 8 mL of propionitrile, and 10.9 g of sodium amide yielded 5.2 g of this compound.[1]

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Na_2_chlorobenzoate Sodium 2-chlorobenzoate Mixing 1. Mix in Liquid Ammonia at -33°C Na_2_chlorobenzoate->Mixing Propionitrile Propionitrile Propionitrile->Mixing Sodium_Amide Sodium Amide Sodium_Amide->Mixing Liquid_Ammonia Liquid Ammonia Liquid_Ammonia->Mixing Reaction 2. Stir for 1-1.5 hours Mixing->Reaction Evaporation 3. Evaporate Liquid Ammonia Reaction->Evaporation Quenching 4. Quench with Water Evaporation->Quenching Acidification 5. Acidify with HCl Quenching->Acidification Isolation 6. Filter and Dry Acidification->Isolation Product This compound Isolation->Product

Synthetic workflow for this compound.

Applications

Intermediate in Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of various pharmaceutical compounds.[4] Most notably, it is a precursor in the industrial production of Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID).[2][3] The synthesis involves the conversion of this compound to its acid chloride, followed by a Friedel-Crafts acylation and subsequent hydrolysis.[9]

Ketoprofen_Synthesis_Pathway CEBA This compound Acyl_Chloride 3-(1-Cyanoethyl)benzoyl chloride CEBA->Acyl_Chloride  + Thionyl_Chloride SOCl₂ Intermediate 2-(3-Benzoylphenyl)propionitrile Acyl_Chloride->Intermediate  + Benzene_AlCl3 Benzene, AlCl₃ Ketoprofen Ketoprofen Intermediate->Ketoprofen Hydrolysis Hydrolysis

Role of this compound in Ketoprofen synthesis.
Enzyme Screening

This compound is utilized as a substrate in the screening of nitrile hydratases.[4][10] These enzymes are of interest for their ability to catalyze the enantioselective hydration of nitriles to amides, which is a valuable transformation in the synthesis of chiral pharmaceuticals.[4]

Safety and Handling

This compound is classified as harmful if swallowed and can cause skin sensitization and serious eye damage. Appropriate personal protective equipment, including gloves, eye protection, and a dust mask, should be used when handling this compound.

Conclusion

This compound is a valuable and versatile intermediate in organic and pharmaceutical chemistry. Its well-defined synthesis and critical role in the production of important drugs like Ketoprofen underscore its significance. This guide provides essential technical information to aid researchers and professionals in its safe and effective utilization.

References

The Discovery and Synthetic History of 3-(1-Cyanoethyl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(1-Cyanoethyl)benzoic acid, a key chemical intermediate, holds a significant position in the landscape of pharmaceutical synthesis. Its history is intrinsically linked with the development of non-steroidal anti-inflammatory drugs (NSAIDs), most notably Ketoprofen. This technical guide provides an in-depth exploration of the discovery, historical synthetic routes, and modern applications of this compound. It details experimental protocols for its synthesis and its utility in biocatalyst screening, presents key physicochemical and spectral data in a structured format, and visualizes the synthetic and experimental workflows for enhanced clarity.

Introduction and Historical Context

The scientific journey of this compound is primarily a story of enabling the creation of other valuable molecules. Its emergence in the chemical literature is closely tied to the quest for efficient synthetic pathways to arylpropionic acids, a class of compounds renowned for their analgesic and anti-inflammatory properties.

Early Discovery and Synthesis

The initial synthesis of related structures can be traced back to the 1960s, a period of significant innovation in synthetic organic chemistry. Research documented in this era described the reaction of halobenzoic acids with nitriles in the presence of a strong base like sodamide in liquid ammonia. One of the pioneering methods for preparing this compound involved the reaction of 3-chlorobenzoic acid with propionitrile (B127096) in liquid ammonia.[1] This approach, while foundational, presented considerable challenges for industrial-scale production due to the use of hazardous and difficult-to-handle reagents like sodium cyanide and liquid ammonia, often resulting in modest yields.[1]

Evolution of Synthetic Methodologies

The inherent difficulties and safety concerns associated with early methods spurred the development of more economical and industrially viable synthetic routes. A notable advancement is the use of 2-chlorobenzoic acid metal salts as starting materials. This method avoids some of the more hazardous reagents and has been shown to be a more practical approach for larger-scale synthesis.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and spectral properties of this compound is crucial for its identification, purification, and application.

PropertyValueReference(s)
Molecular Formula C₁₀H₉NO₂[2]
Molecular Weight 175.18 g/mol [2]
CAS Number 5537-71-3[2]
Melting Point 145-148 °C[2]
Appearance White to off-white crystalline powder
Solubility Soluble in polar organic solvents.[3]
¹H NMR (300MHz, CDCl₃) δ 1.70 (d, 3H), 4.05 (q, 1H), 7.65 (m, 2H), 8.15 (s, 2H), 9.55 (br s, 1H)
¹³C NMR Data not fully available in a single collated source.
IR Spectroscopy Characteristic peaks for C≡N, C=O, O-H, and aromatic C-H stretches.[3][4]

Experimental Protocols

Detailed methodologies for the synthesis and application of this compound are presented below.

Synthesis of this compound from 2-Chlorobenzoic Acid

This modern protocol is adapted from patented industrial methods and offers a safer and more economical approach compared to historical methods.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product 2-Chlorobenzoic acid sodium salt 2-Chlorobenzoic acid sodium salt Reaction Mixture Reaction Mixture 2-Chlorobenzoic acid sodium salt->Reaction Mixture Propionitrile Propionitrile Propionitrile->Reaction Mixture Sodium Amide Sodium Amide Sodium Amide->Reaction Mixture Liquid Ammonia Liquid Ammonia Liquid Ammonia->Reaction Mixture Solvent (-33 °C) This compound This compound Reaction Mixture->this compound 1. Stirring 2. Workup (HCl) G This compound This compound 3-(1-Cyanoethyl)benzoyl chloride 3-(1-Cyanoethyl)benzoyl chloride This compound->3-(1-Cyanoethyl)benzoyl chloride Acyl Chloride Formation Thionyl Chloride Thionyl Chloride Thionyl Chloride->3-(1-Cyanoethyl)benzoyl chloride 2-(3-benzoylphenyl)propionitrile 2-(3-benzoylphenyl)propionitrile 3-(1-Cyanoethyl)benzoyl chloride->2-(3-benzoylphenyl)propionitrile Friedel-Crafts Acylation Benzene Benzene Benzene->2-(3-benzoylphenyl)propionitrile AlCl3 AlCl3 AlCl3->2-(3-benzoylphenyl)propionitrile Ketoprofen Ketoprofen 2-(3-benzoylphenyl)propionitrile->Ketoprofen Nitrile Hydrolysis H2SO4 / H2O H2SO4 / H2O H2SO4 / H2O->Ketoprofen G cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Enzyme Solution (NHase) Enzyme Solution (NHase) Incubation Incubation Enzyme Solution (NHase)->Incubation Substrate Solution (this compound) Substrate Solution (this compound) Substrate Solution (this compound)->Incubation Buffer Solution Buffer Solution Buffer Solution->Incubation Reaction Quenching Reaction Quenching Incubation->Reaction Quenching Extraction Extraction Reaction Quenching->Extraction Chromatographic Separation (HPLC/GC) Chromatographic Separation (HPLC/GC) Extraction->Chromatographic Separation (HPLC/GC) Quantification Quantification Chromatographic Separation (HPLC/GC)->Quantification Determine concentration of substrate and product

References

synonyms for 3-(1-Cyanoethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-(1-Cyanoethyl)benzoic Acid

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its synonyms, chemical properties, synthesis protocols, and applications.

Chemical Identity and Synonyms

This compound is a benzoic acid derivative meta-substituted with a 1-cyanoethyl group. It is widely identified by its CAS number 5537-71-3.[1][2][3] A comprehensive list of its synonyms and identifiers is provided below to facilitate cross-referencing in research and procurement.

Table 1: Synonyms and Identifiers for this compound

Identifier Type Identifier
IUPAC Name This compound[1]
CAS Number 5537-71-3[1][2][3]
EC Number 226-897-0[1][2]
PubChem CID 98370[1]
InChI Key IRYIYPWRXROPSX-UHFFFAOYSA-N[1][2]
SMILES CC(C#N)C1=CC(=CC=C1)C(=O)O[1]
Molecular Formula C10H9NO2[1][3]
Molecular Weight 175.18 g/mol [2][3]
Synonyms m-(1-Cyanoethyl)benzoic acid, 2-(3-carboxyphenyl)propionitrile, Benzoic acid, 3-(1-cyanoethyl)-, Ketoprofen (B1673614) Impurity G, DF-2107Y, NSC-113992[1][4]

Physicochemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in chemical synthesis.

Table 2: Physicochemical Data of this compound

Property Value Reference
Appearance White to almost white powder or crystal[5]
Melting Point 145-148 °C[2]
Boiling Point 355.8 °C at 760 mmHg[6]
Density 1.204 g/cm³[6]
Solubility Soluble in DMSO[7]
Purity >98%[2][7]

Synthesis Protocols

Several methods for the synthesis of this compound have been reported. A common laboratory-scale and industrially applicable method involves the reaction of a 2-chlorobenzoic acid metal salt with propionitrile.

Synthesis from a 2-Chlorobenzoic Acid Salt

This method provides an economical route for the preparation of this compound.

Experimental Protocol:

  • Preparation of Potassium 2-chlorobenzoate (B514982): To a 50 mL reactor, add 0.36 g of potassium hydroxide (B78521) and 2 mL of water. At 0 °C, add 1.0 g of 2-chlorobenzoic acid over 1 minute. Raise the temperature to room temperature and stir for 30 minutes. Concentrate the reaction mixture under reduced pressure to obtain a white solid. Dry the solid by heating at 40 °C under reduced pressure to yield 1.2 g of potassium 2-chlorobenzoate.

  • Synthesis of this compound: To a reactor, add 1.9 g of sodium amide and 0.08 mL of propionitrile. Adjust the reactor temperature to -33 °C and stir for 30 minutes. At the same temperature, add 1 g of the prepared potassium 2-chlorobenzoate and continue stirring for 1 hour and 30 minutes. Raise the reactor temperature to room temperature to evaporate the liquid ammonia. Add water dropwise to quench any remaining sodium amide. Add concentrated hydrochloric acid dropwise. Filter the resulting solid to obtain 0.5 g of this compound.[7]

Application in Pharmaceutical Synthesis: Ketoprofen

A primary application of this compound is as a key intermediate in the synthesis of Ketoprofen, a non-steroidal anti-inflammatory drug (NSAID).[8] The synthesis involves a multi-step process starting from this compound.

Synthesis of Ketoprofen from this compound

The overall workflow for the synthesis of Ketoprofen from this compound is depicted in the following diagram.

G Workflow for Ketoprofen Synthesis cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Hydrolysis A This compound B 3-(1-Cyanoethyl)benzoyl chloride A->B Thionyl Chloride D 2-(3-Benzoylphenyl)propionitrile (B120230) B->D C Benzene (B151609) C->D AlCl3 E Ketoprofen D->E Acid Hydrolysis (e.g., H2SO4/H2O)

Caption: Synthetic pathway from this compound to Ketoprofen.

Experimental Protocol for Ketoprofen Synthesis:

This protocol outlines the key steps for synthesizing Ketoprofen starting from 3-(1-cyanoethyl)benzoyl chloride, which is derived from this compound.

Step 1: Friedel-Crafts Acylation of Benzene

  • In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride (AlCl₃) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere and cool to 0-5 °C in an ice bath.

  • In a separate flask, dissolve 3-(1-cyanoethyl)benzoyl chloride in anhydrous benzene.

  • Slowly add the solution of 3-(1-cyanoethyl)benzoyl chloride in benzene to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (40-45 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with deionized water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-(3-benzoylphenyl)propionitrile.[5]

Step 2: Hydrolysis to Ketoprofen

  • To a round-bottom flask, add the crude 2-(3-benzoylphenyl)propionitrile and an 80% sulfuric acid solution.

  • Heat the mixture to reflux and maintain for approximately 7 hours. Monitor the reaction for the disappearance of the starting material.

  • Once the reaction is complete, cool the mixture.

  • The product, Ketoprofen, can be isolated by filtration, washing with water, and drying. A purity of over 99% and a yield of over 90% can be achieved through this process.[3][9]

Application in Biocatalysis: Nitrile Hydratase Screening

This compound is utilized as a substrate in the screening and characterization of nitrile hydratase (NHase) enzymes.[8] These enzymes are of significant industrial interest as they catalyze the hydration of nitriles to their corresponding amides under mild conditions.

Nitrile Hydratase Activity Assay

A common method to screen for nitrile hydratase activity involves detecting the formation of the corresponding amide or the subsequent carboxylic acid product. A high-throughput colorimetric assay based on pH changes can be employed to differentiate between nitrilases (which directly produce a carboxylic acid) and nitrile hydratase-amidase systems (which produce an amide intermediate that is then hydrolyzed to a carboxylic acid).[10]

General Experimental Workflow for Nitrile Hydratase Screening:

The logical flow of a nitrile hydratase screening experiment is outlined below.

G Nitrile Hydratase Screening Workflow A Prepare microbial cultures or cell-free extracts B Incubate with this compound (substrate) A->B C Monitor reaction progress (e.g., pH change, product formation) B->C D Analyze products by HPLC or GC to confirm amide formation C->D E Identify active nitrile hydratase candidates D->E

Caption: General workflow for screening nitrile hydratase activity.

Protocol Outline for a Colorimetric Assay:

  • Microbial cultures or cell-free extracts are grown in a suitable medium.

  • The cultures or extracts are incubated with this compound as the substrate in a microplate format.

  • A pH indicator, such as bromothymol blue, is included in the reaction mixture.

  • A color change from blue to green or yellow indicates the formation of the carboxylic acid, suggesting either nitrilase activity or a nitrile hydratase/amidase system.

  • To specifically identify nitrile hydratase activity, the accumulation of the amide product can be confirmed by analytical methods like HPLC or GC-MS.[10]

Biological Activity Context

Currently, the biological significance of this compound itself is primarily as a synthetic precursor and a biochemical tool for enzyme screening. While benzoic acid and its derivatives can exhibit a range of biological activities, including antimicrobial and anti-inflammatory properties, specific data on the direct pharmacological effects of this compound on signaling pathways are not extensively documented in publicly available literature.[4][11] Its role in drug development is centered on its utility as a building block for more complex and pharmacologically active molecules like Ketoprofen.

References

Methodological & Application

Application Notes and Protocols: 3-(1-Cyanoethyl)benzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Cyanoethyl)benzoic acid is a bifunctional molecule that has carved a significant niche in medicinal chemistry, primarily as a key intermediate in the synthesis of pharmaceuticals. Its chemical structure, featuring both a carboxylic acid and a cyanoethyl group, makes it a versatile building block for creating more complex molecules.[1] The most notable application of this compound is in the production of Ketoprofen (B1673614), a widely used non-steroidal anti-inflammatory drug (NSAID).[2][3] Furthermore, its chiral nature, owing to the stereocenter in the 1-cyanoethyl group, makes it a valuable substrate in the field of biocatalysis for the screening and characterization of stereoselective enzymes like nitrile hydratases.[2]

These application notes provide a comprehensive overview of the utility of this compound in medicinal chemistry, with detailed protocols for its application in both chemical synthesis and biocatalysis.

Application 1: Intermediate in the Synthesis of Ketoprofen

This compound is a pivotal precursor in a common and efficient synthetic route to Ketoprofen.[3] This pathway involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by a Friedel-Crafts acylation and subsequent hydrolysis of the nitrile group to a carboxylic acid.[3][4]

Synthetic Workflow for Ketoprofen Synthesis

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Hydrolysis 3-(1-Cyanoethyl)benzoic_acid This compound 3-(1-Cyanoethyl)benzoyl_chloride 3-(1-Cyanoethyl)benzoyl chloride 3-(1-Cyanoethyl)benzoic_acid->3-(1-Cyanoethyl)benzoyl_chloride Reaction Thionyl_chloride Thionyl Chloride (SOCl₂) Thionyl_chloride->3-(1-Cyanoethyl)benzoic_acid 2-(3-benzoylphenyl)propionitrile (B120230) 2-(3-benzoylphenyl)propionitrile 3-(1-Cyanoethyl)benzoyl_chloride->2-(3-benzoylphenyl)propionitrile Acylation Benzene (B151609) Benzene Benzene->3-(1-Cyanoethyl)benzoyl_chloride AlCl3 AlCl₃ (Lewis Acid) AlCl3->3-(1-Cyanoethyl)benzoyl_chloride Ketoprofen Ketoprofen 2-(3-benzoylphenyl)propionitrile->Ketoprofen Acid or Base Hydrolysis

Caption: Synthetic workflow for the preparation of Ketoprofen from this compound.

Quantitative Data for Ketoprofen Synthesis
StepReactantsKey Reagents/CatalystsProductTypical YieldPurityReference
1. Acyl Chloride FormationThis compoundThionyl chloride (SOCl₂)3-(1-Cyanoethyl)benzoyl chlorideHigh-[2]
2. Friedel-Crafts Acylation3-(1-Cyanoethyl)benzoyl chloride, BenzeneAluminum chloride (AlCl₃)2-(3-benzoylphenyl)propionitrile--[4]
3. Hydrolysis2-(3-benzoylphenyl)propionitrileH₂SO₄/H₂O or NaOH/H₂OKetoprofen>90%>99%[5]
Experimental Protocols

Protocol 1: Synthesis of 2-(3-benzoylphenyl)propionitrile via Friedel-Crafts Acylation [3][4]

Objective: To synthesize the Ketoprofen precursor, 2-(3-benzoylphenyl)propionitrile.

Materials:

  • 3-(1-Cyanoethyl)benzoyl chloride

  • Anhydrous benzene

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer, ice bath

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add anhydrous aluminum chloride (1.5 equivalents) and anhydrous benzene (10 volumes). Cool the suspension to 0-5 °C in an ice bath.[3]

  • In a separate flask, dissolve 3-(1-Cyanoethyl)benzoyl chloride (1.0 equivalent) in anhydrous benzene (2 volumes).

  • Slowly add the 3-(1-Cyanoethyl)benzoyl chloride solution to the stirred AlCl₃ suspension via the addition funnel over 30-60 minutes, maintaining the temperature below 10 °C.[4]

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Heat the mixture to reflux (approximately 60°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash sequentially with deionized water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 2-(3-benzoylphenyl)propionitrile.

Protocol 2: Hydrolysis of 2-(3-benzoylphenyl)propionitrile to Ketoprofen [5]

Objective: To synthesize Ketoprofen by hydrolyzing the nitrile precursor.

Materials:

  • 2-(3-benzoylphenyl)propionitrile

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • Toluene (B28343)

  • Petroleum ether (or Sherwood oil)

  • Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

  • In a round-bottom flask, create a mixture of water, sulfuric acid, and 2-(3-benzoylphenyl)propionitrile in a weight ratio of approximately 2:4:1.5.[5]

  • With stirring, slowly heat the mixture to 130 °C and maintain this temperature for about 8 hours.[5]

  • Monitor the reaction for completion using TLC.

  • Once the reaction is complete, cool the mixture to 70 °C and allow the layers to separate. Remove the lower acidic aqueous layer.[5]

  • To the organic layer, add a mixture of toluene and petroleum ether (e.g., in a 1:1 ratio) to induce crystallization.[5]

  • Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the solid under vacuum to obtain crude Ketoprofen.

  • For further purification, recrystallize the crude product from a suitable solvent system like toluene/petroleum ether or methanol/water.[3]

Application 2: Substrate for Screening Nitrile Hydratase Activity

The chiral center in this compound makes it an excellent substrate for screening the activity and enantioselectivity of nitrile hydratase (NHase) enzymes.[2] Nitrile hydratases are valuable biocatalysts that convert nitriles to their corresponding amides, often with high stereoselectivity.[6] Identifying NHases that can selectively hydrolyze one enantiomer of this compound can be crucial for developing biocatalytic routes to enantiomerically pure pharmaceuticals.

Screening Workflow for Nitrile Hydratase

G cluster_0 Preparation cluster_1 Enzymatic Reaction cluster_2 Analysis cluster_3 Outcome Racemic_Substrate Racemic this compound Incubation Incubation at controlled temperature and pH Racemic_Substrate->Incubation Enzyme_Source Microbial Cultures or Cell-Free Extracts Enzyme_Source->Incubation Buffer Buffer Solution (e.g., Phosphate (B84403) buffer) Buffer->Incubation Reaction_Quenching Quench Reaction (e.g., acid/base addition) Incubation->Reaction_Quenching Extraction Product Extraction (e.g., with ethyl acetate) Reaction_Quenching->Extraction Chiral_HPLC Chiral HPLC Analysis Extraction->Chiral_HPLC Enantiomeric_Excess Determination of Enantiomeric Excess (ee) of Substrate and Product Chiral_HPLC->Enantiomeric_Excess Conversion_Rate Calculation of Conversion Rate Chiral_HPLC->Conversion_Rate

Caption: General workflow for screening nitrile hydratase activity using this compound.

Quantitative Data from Nitrile Hydratase Screening

The primary quantitative outputs from a nitrile hydratase screen using a racemic substrate like this compound are the conversion rate and the enantiomeric excess (ee) of both the remaining substrate and the amide product. These values are used to calculate the enantioselectivity (E-value) of the enzyme.

ParameterDescriptionMethod of Determination
Conversion (%) The percentage of the initial substrate that has been converted to the product.Chiral HPLC, GC
ee_substrate (%) The enantiomeric excess of the unreacted this compound.Chiral HPLC
ee_product (%) The enantiomeric excess of the formed 3-(1-carbamoyl-ethyl)benzoic acid.Chiral HPLC
E-value A measure of the enzyme's enantioselectivity. Calculated from conversion and ee values.Mathematical calculation
Experimental Protocol

Protocol 3: High-Throughput Screening of Nitrile Hydratase Activity

Objective: To identify nitrile hydratases with activity and enantioselectivity towards this compound.

Materials:

  • Racemic this compound

  • Library of microbial strains or purified/cell-free extracts of nitrile hydratases

  • Buffer solution (e.g., 50 mM potassium phosphate buffer, pH 7.0)

  • 96-well microtiter plates

  • Incubator shaker

  • Quenching solution (e.g., 1 M HCl)

  • Extraction solvent (e.g., ethyl acetate)

  • Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column

Procedure:

  • Substrate Preparation: Prepare a stock solution of racemic this compound in a suitable solvent (e.g., DMSO or the reaction buffer).

  • Enzyme/Cell Preparation: Prepare the nitrile hydratase sources. This may involve cultivating microbial strains and preparing cell-free extracts or using purified enzymes.

  • Reaction Setup: In each well of a 96-well plate, add the buffer solution, the enzyme/cell preparation, and initiate the reaction by adding the substrate stock solution to a final desired concentration (e.g., 10 mM). Include negative controls (no enzyme).

  • Incubation: Seal the plate and incubate at a controlled temperature (e.g., 30 °C) with shaking for a defined period (e.g., 1-24 hours).

  • Reaction Quenching: Stop the reaction by adding a quenching solution to each well.

  • Extraction: Add an extraction solvent to each well, mix thoroughly, and centrifuge the plate to separate the layers.

  • Analysis: Transfer the organic layer to a new plate for analysis by chiral HPLC.

  • Data Analysis: Determine the concentrations of the (R)- and (S)-enantiomers of this compound and the corresponding amide product. Calculate the conversion rate, enantiomeric excess of the substrate and product, and the E-value for each enzyme.

Conclusion

This compound serves as a critical building block in medicinal chemistry, most prominently enabling the efficient synthesis of the NSAID Ketoprofen. The detailed protocols provided herein offer a practical guide for its application in this context. Furthermore, its utility as a chiral substrate for the discovery and characterization of novel nitrile hydratases highlights its importance in the expanding field of biocatalysis for pharmaceutical production. These applications underscore the continued relevance of this compound in the drug development pipeline.

References

Application Notes and Protocols for the Synthesis of Ketoprofen Using 3-(1-Cyanoethyl)benzoic Acid as an Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketoprofen is a widely used non-steroidal anti-inflammatory drug (NSAID) that belongs to the propionic acid class.[1] It is utilized for its analgesic and anti-inflammatory properties, which are achieved through the non-selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[2] A common and efficient synthetic route to Ketoprofen involves the use of 3-(1-Cyanoethyl)benzoic acid as a key intermediate. This document provides detailed application notes and experimental protocols for the synthesis of Ketoprofen from this intermediate. The process involves a three-step sequence: conversion of the starting carboxylic acid to its acyl chloride, followed by a Friedel-Crafts acylation, and concluding with hydrolysis to yield the final product.[1][3]

Overall Synthetic Scheme

The synthesis of Ketoprofen from this compound is a sequential process. The first step involves the conversion of the carboxylic acid to the more reactive 3-(1-Cyanoethyl)benzoyl chloride. This is followed by a Friedel-Crafts acylation of benzene (B151609) to form the intermediate 2-(3-benzoylphenyl)propionitrile (B120230). The final step is the hydrolysis of the nitrile group to yield Ketoprofen.[1]

Ketoprofen Synthesis Workflow cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Hydrolysis A This compound B 3-(1-Cyanoethyl)benzoyl chloride A->B SOCl₂ D 2-(3-benzoylphenyl)propionitrile B->D AlCl₃ C Benzene C->D E Ketoprofen D->E H₂SO₄, H₂O

Figure 1: Overall synthetic workflow for Ketoprofen.

Data Presentation

The following tables summarize the quantitative data for each step in the synthesis of Ketoprofen from this compound, based on representative laboratory-scale procedures.

Table 1: Reagents and Conditions for the Synthesis of 3-(1-Cyanoethyl)benzoyl chloride

Reagent/ParameterMolar Ratio/ValueRole
This compound1.0 eqStarting Material
Thionyl chloride (SOCl₂)2.0 - 5.0 eqChlorinating Agent
N,N-Dimethylformamide (DMF)Catalytic amountCatalyst
SolventAnhydrous Toluene (B28343) or Dichloromethane (B109758)Reaction Medium
TemperatureRefluxReaction Condition
Reaction Time1 - 4 hoursDuration

Table 2: Reagents and Conditions for the Friedel-Crafts Acylation

Reagent/ParameterMolar Ratio/ValueRole
3-(1-Cyanoethyl)benzoyl chloride1.0 eqAcylating Agent
Anhydrous aluminum chloride (AlCl₃)1.5 eqLewis Acid Catalyst
Benzene10 volumesReactant and Solvent
Temperature0 - 60°CReaction Condition
Reaction Time2 - 4 hoursDuration

Table 3: Reagents and Conditions for the Hydrolysis to Ketoprofen

Reagent/ParameterConcentration/ValueRole
2-(3-benzoylphenyl)propionitrile1.0 eqStarting Material
Sulfuric acid (H₂SO₄)80% aqueous solutionAcid Catalyst
Toluene-Solvent for work-up
Petroleum ether-Solvent for work-up
Temperature120 - 140°CReaction Condition
Reaction Time3 - 10 hoursDuration
Overall Yield >90% Product Yield
Purity >99% Product Purity

Experimental Protocols

This protocol describes the conversion of this compound to its corresponding acyl chloride using thionyl chloride.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous toluene or dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Flame-dried, two-necked round-bottom flask with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap.

Procedure:

  • In the flame-dried round-bottom flask, add this compound (1.0 eq) and anhydrous toluene.[4]

  • Under an inert atmosphere (e.g., nitrogen or argon), add a catalytic amount of anhydrous DMF (1-2 drops).[4]

  • Slowly add thionyl chloride (2-3 equivalents) dropwise to the stirred suspension at room temperature.[3][5]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).[3][4]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator to obtain crude 3-(1-Cyanoethyl)benzoyl chloride.[3][4] This product is often used in the next step without further purification.[3]

Figure 2: Reaction for 3-(1-Cyanoethyl)benzoyl chloride formation.

This protocol details the Friedel-Crafts acylation of benzene with 3-(1-Cyanoethyl)benzoyl chloride to produce 2-(3-benzoylphenyl)propionitrile.[2]

Materials:

  • 3-(1-Cyanoethyl)benzoyl chloride (crude from Protocol 1)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous benzene

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a reflux condenser, dropping funnel, and magnetic stirrer

  • Ice bath

Procedure:

  • In a round-bottom flask, prepare a stirred suspension of anhydrous aluminum chloride (1.5 eq) in anhydrous benzene (10 volumes) and cool it in an ice bath to 0-5 °C.[2]

  • Dissolve the crude 3-(1-Cyanoethyl)benzoyl chloride (1.0 eq) in a small amount of anhydrous benzene (2 volumes) and add it to the dropping funnel.[2]

  • Add the acyl chloride solution dropwise to the AlCl₃ suspension while maintaining the temperature below 10 °C.[3]

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 60°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[2]

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice containing concentrated HCl.[3]

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.[2]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-(3-benzoylphenyl)propionitrile.[2]

Figure 3: Friedel-Crafts acylation reaction.

This protocol describes the acid-catalyzed hydrolysis of the nitrile intermediate to the final product, Ketoprofen.

Materials:

  • 2-(3-benzoylphenyl)propionitrile

  • Sulfuric acid (e.g., 80% aqueous solution)

  • Toluene

  • Petroleum ether

  • Round-bottom flask with a reflux condenser and magnetic stirrer

Procedure:

  • In a round-bottom flask, add 2-(3-benzoylphenyl)propionitrile to an 80% aqueous solution of sulfuric acid.[2]

  • Heat the reaction mixture to reflux (approximately 120-140°C) with stirring for 3-10 hours. Monitor the reaction progress by TLC.[3]

  • After the reaction is complete, cool the mixture to room temperature, which should result in the precipitation of crude Ketoprofen.[2]

  • Pour the mixture into cold water and stir for 30 minutes.[2]

  • Collect the solid product by vacuum filtration and wash the filter cake with cold water.

  • The crude Ketoprofen can be purified by recrystallization from a suitable solvent mixture, such as toluene and petroleum ether, to yield the final product with high purity.

References

Application Notes and Protocols for the Stereoselective Synthesis of 3-(1-Cyanoethyl)benzoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Cyanoethyl)benzoic acid is a key chiral intermediate in the synthesis of various pharmaceuticals, most notably as a precursor to the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen.[1] The biological activity of many of these pharmaceuticals resides in a single enantiomer, making the stereoselective synthesis of the (R)- and (S)-enantiomers of this compound a critical process in drug development and manufacturing.[1] This document provides detailed application notes and protocols for three primary methods for achieving this stereoselective synthesis: enzymatic kinetic resolution of a racemic ester, chemical resolution via diastereomeric salt formation, and asymmetric hydrocyanation of a prochiral precursor.

Enzymatic Kinetic Resolution of Racemic 3-(1-Cyanoethyl)benzoyl Ester

Enzymatic kinetic resolution is a powerful biocatalytic method that utilizes the stereoselectivity of enzymes, such as lipases, to resolve a racemic mixture.[2] In this approach, a racemic ester of this compound is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester largely unreacted. The resulting mixture of the enantiomerically enriched acid and ester can then be separated.

Data Presentation

Table 1: Screening of Lipases for the Kinetic Resolution of Racemic Ethyl 3-(1-Cyanoethyl)benzoate

EntryLipase SourceSolventConversion (%)Enantiomeric Excess of Acid (ee_acid, %)Enantiomeric Excess of Ester (ee_ester, %)Enantioselectivity (E)
1Candida antarctica Lipase B (CAL-B)Toluene (B28343)48>99 (S)92 (R)>200
2Pseudomonas cepacia Lipase (PCL)Hexane5195 (S)>99 (R)150
3Candida rugosa Lipase (CRL)Diisopropyl ether4585 (S)70 (R)25
4Aspergillus terreus LipaseAcetone/Water (8:2)4696 (R)85 (S)129

Note: Data is representative and may vary based on specific experimental conditions.

Experimental Protocol

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Ethyl 3-(1-Cyanoethyl)benzoate

  • Esterification of Racemic this compound:

    • To a solution of racemic this compound (10.0 g, 57.1 mmol) in ethanol (B145695) (100 mL), add concentrated sulfuric acid (1 mL) as a catalyst.

    • Reflux the mixture for 4 hours.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dissolve the residue in ethyl acetate (B1210297) (150 mL) and wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain racemic ethyl 3-(1-Cyanoethyl)benzoate as an oil.

  • Enzymatic Kinetic Resolution:

    • In a flask, dissolve racemic ethyl 3-(1-Cyanoethyl)benzoate (5.0 g, 24.6 mmol) in toluene (100 mL).

    • Add 0.5 equivalents of water (0.22 mL, 12.3 mmol).

    • Add immobilized Candida antarctica Lipase B (CAL-B) (500 mg).

    • Stir the suspension at 40°C and monitor the reaction progress by chiral HPLC.

    • Once approximately 50% conversion is reached (typically 24-48 hours), filter off the enzyme.

  • Separation and Isolation:

    • Wash the filtrate with a 1 M sodium hydroxide (B78521) solution to extract the (S)-3-(1-Cyanoethyl)benzoic acid as its sodium salt.

    • Separate the aqueous layer and acidify with 2 M hydrochloric acid to precipitate the (S)-acid. Filter, wash with cold water, and dry to obtain (S)-3-(1-Cyanoethyl)benzoic acid.

    • Wash the organic layer containing the (R)-ester with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Hydrolyze the resulting (R)-ethyl 3-(1-Cyanoethyl)benzoate using a standard base-catalyzed hydrolysis (e.g., NaOH in ethanol/water) to obtain (R)-3-(1-Cyanoethyl)benzoic acid.

Logical Workflow

G racemic_acid Racemic this compound esterification Esterification (Ethanol, H2SO4) racemic_acid->esterification racemic_ester Racemic Ethyl 3-(1-Cyanoethyl)benzoate esterification->racemic_ester enzymatic_resolution Enzymatic Kinetic Resolution (Lipase, Toluene/H2O) racemic_ester->enzymatic_resolution mixture Mixture of (S)-Acid and (R)-Ester enzymatic_resolution->mixture separation Aqueous Extraction (NaOH) mixture->separation s_acid (S)-3-(1-Cyanoethyl)benzoic Acid separation->s_acid Aqueous Layer r_ester (R)-Ethyl 3-(1-Cyanoethyl)benzoate separation->r_ester Organic Layer hydrolysis Hydrolysis (NaOH, H2O) r_ester->hydrolysis r_acid (R)-3-(1-Cyanoethyl)benzoic Acid hydrolysis->r_acid

Caption: Workflow for Enzymatic Kinetic Resolution.

Chiral Resolution via Diastereomeric Salt Formation

This classical resolution technique involves the reaction of the racemic carboxylic acid with a chiral resolving agent, typically a chiral amine, to form a pair of diastereomeric salts.[3] These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3] The desired enantiomer is then recovered from the separated diastereomeric salt by treatment with an acid.

Data Presentation

Table 2: Chiral Resolution of Racemic this compound

EntryChiral Resolving AgentSolventIsolated Diastereomeric SaltYield of Resolved Acid (%)Enantiomeric Excess of Resolved Acid (%)
1(R)-(+)-α-PhenylethylamineEthanolLess soluble (R,R)-salt35>98 (R)
2(S)-(-)-α-PhenylethylamineMethanolLess soluble (S,S)-salt38>98 (S)
3(1R,2S)-(-)-EphedrineAcetonitrileLess soluble salt3295 (R)
4CinchonidineAcetoneLess soluble salt4097 (S)

Note: Data is representative and may vary based on specific experimental conditions.

Experimental Protocol

Protocol 2: Resolution with (R)-(+)-α-Phenylethylamine

  • Diastereomeric Salt Formation:

    • Dissolve racemic this compound (10.0 g, 57.1 mmol) in hot ethanol (150 mL).

    • In a separate flask, dissolve (R)-(+)-α-phenylethylamine (6.9 g, 57.1 mmol) in ethanol (50 mL).

    • Slowly add the amine solution to the hot acid solution with stirring.

    • Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4°C) for 12 hours to facilitate crystallization.

  • Fractional Crystallization:

    • Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold ethanol.

    • The enantiomeric purity of the salt can be improved by recrystallization from the same solvent.

  • Liberation of the Enantiomerically Pure Acid:

    • Suspend the resolved diastereomeric salt in water (100 mL).

    • Add 2 M hydrochloric acid dropwise with stirring until the pH is approximately 1-2.

    • The enantiomerically enriched this compound will precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any remaining chiral amine hydrochloride, and dry under vacuum to yield the desired enantiomer.

Logical Workflow

G racemic_acid Racemic this compound add_amine Add Chiral Amine ((R)-Phenylethylamine) racemic_acid->add_amine diastereomeric_salts Mixture of Diastereomeric Salts ((R,R) and (S,R)) add_amine->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble_salt Less Soluble Salt ((R,R)-salt) crystallization->less_soluble_salt Solid mother_liquor Mother Liquor (Enriched in (S,R)-salt) crystallization->mother_liquor Solution acidification Acidification (HCl) less_soluble_salt->acidification r_acid (R)-3-(1-Cyanoethyl)benzoic Acid acidification->r_acid

Caption: Workflow for Chiral Resolution via Diastereomeric Salts.

Asymmetric Hydrocyanation of 3-Vinylbenzoic Acid

Asymmetric hydrocyanation is an atom-economical method for the direct synthesis of chiral nitriles from prochiral alkenes.[1] This reaction involves the addition of a cyanide source across the double bond of a substrate like 3-vinylbenzoic acid, catalyzed by a chiral transition metal complex, often based on nickel or rhodium.[1][4]

Data Presentation

Table 3: Asymmetric Hydrocyanation of 3-Vinylbenzoic Acid

EntryCatalyst/LigandCyanide SourceSolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
1Ni(COD)₂ / (R,R)-ChiraphosTMSCNToluene08592 (S)
2Rh(acac)(CO)₂ / (S,S)-DIOPAcetone CyanohydrinBenzene257888 (R)
3Ni(0) / Glucose-derived phosphiniteHCNHexane-209095 (S)
4Cu(I) / Chiral GuanidineTMSCNCH₂Cl₂-258290 (R)

Note: Data is representative and based on analogous reactions; optimization for 3-vinylbenzoic acid is required.

Experimental Protocol

Protocol 3: Nickel-Catalyzed Asymmetric Hydrocyanation

  • Preparation of the Catalyst:

    • In a glovebox, to a solution of Ni(COD)₂ (5 mol%) in anhydrous toluene, add the chiral phosphine (B1218219) ligand (e.g., (R,R)-Chiraphos, 5.5 mol%).

    • Stir the mixture at room temperature for 30 minutes.

  • Asymmetric Hydrocyanation Reaction:

    • To the prepared catalyst solution, add 3-vinylbenzoic acid (1.0 equivalent).

    • Cool the reaction mixture to the desired temperature (e.g., 0°C).

    • Slowly add trimethylsilyl (B98337) cyanide (TMSCN) (1.2 equivalents) dropwise over 1 hour.

    • Stir the reaction at this temperature and monitor its progress by TLC or GC.

  • Work-up and Isolation:

    • Upon completion, quench the reaction by adding a dilute aqueous HCl solution.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to afford the enantiomerically enriched this compound.

Signaling Pathway/Reaction Scheme

G substrate 3-Vinylbenzoic Acid reaction Asymmetric Hydrocyanation substrate->reaction catalyst Chiral Ni-Catalyst catalyst->reaction cyanide Cyanide Source (e.g., TMSCN) cyanide->reaction product Enantiomerically Enriched This compound reaction->product

Caption: Reaction Scheme for Asymmetric Hydrocyanation.

References

Application Notes and Protocols: Screening Nitrile Hydratase Enantioselectivity using 3-(1-Cyanoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantioselective synthesis of chiral carboxylic acids and amides is of paramount importance in the pharmaceutical and fine chemical industries. Nitrile hydratases (NHases, EC 4.2.1.84) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides. The inherent chirality of these enzymes can be exploited for the kinetic resolution of racemic nitriles, providing access to enantiomerically enriched amides and unreacted nitriles. 3-(1-Cyanoethyl)benzoic acid is a valuable prochiral substrate for evaluating the enantioselectivity of nitrile hydratases, as its hydration product, 3-(1-carbamoylethyl)benzoic acid, is a precursor to various chiral compounds. This document provides detailed protocols for screening the enantioselectivity of nitrile hydratases using this compound as a model substrate, with a focus on whole-cell biocatalysis.

Data Presentation

The enantioselectivity of a biocatalyst is typically expressed as the enantiomeric ratio (E). A higher E value indicates greater selectivity. The following table summarizes the enantioselectivity of various nitrile hydratases towards arylpropionitriles, including the highly selective hydration of this compound by the nitrile hydratase from Nitriliruptor alkaliphilus (iso2).

Nitrile Hydratase Source OrganismSubstrateEnantiomeric Ratio (E)Reference
Nitriliruptor alkaliphilus (iso2)This compound> 100[1]
Rhodococcus erythropolis AJ270Naproxennitrile80[1]
Rhodopseudomonas palustris HaA22-Phenylpropionitrile> 100
Rhodopseudomonas palustris CGA0092-Phenylpropionitrile> 100
Sinorhizobium meliloti 10212-PhenylpropionitrileLow

Experimental Protocols

Protocol 1: Preparation of Whole-Cell Biocatalyst (Rhodococcus erythropolis)

This protocol describes the cultivation of Rhodococcus erythropolis for use as a whole-cell biocatalyst. This strain is well-known for its robust nitrile hydratase activity.

Materials:

  • Rhodococcus erythropolis strain (e.g., ATCC 4277)

  • Nutrient Agar (B569324) Medium (g/L): Peptone 5, Beef Extract 1.5, Yeast Extract 1.5, NaCl 5, Agar 15; pH 7.0

  • Seed Culture Medium (g/L): Peptone 5, Beef Extract 1.5, Yeast Extract 1.5, NaCl 5; pH 7.0

  • Production Medium (g/L): Peptone 5, Beef Extract 1.5, Yeast Extract 1.5, NaCl 5, KH₂PO₄ 0.5, K₂HPO₄ 0.5, MgSO₄ 0.5, Glycerol 10, CoCl₂ 0.01; initial pH 8.0[2]

  • Sterile baffled flasks

  • Incubator shaker

  • Centrifuge and sterile centrifuge tubes

Procedure:

  • Strain Maintenance: Maintain the Rhodococcus erythropolis strain on nutrient agar slants.

  • Seed Culture Preparation: Inoculate a single colony of the bacterium into a 100 mL flask containing 20 mL of seed culture medium. Incubate at 25°C for 24 hours on a rotary shaker at 200 rpm.[2]

  • Production Culture: Inoculate a 500 mL baffled flask containing 100 mL of the production medium with the seed culture (5% v/v).[2]

  • Induction and Growth: Incubate the production culture at 25°C for 60 hours on a rotary shaker at 200 rpm. The inclusion of a nitrile compound (e.g., benzonitrile (B105546) at a low concentration) in the production medium can induce higher nitrile hydratase expression.

  • Cell Harvesting: After incubation, harvest the cells by centrifugation at 8,000 x g for 10 minutes at 4°C.

  • Washing: Wash the cell pellet twice with a sterile phosphate (B84403) buffer (e.g., 50 mM, pH 7.5).

  • Biocatalyst Preparation: The resulting cell paste is the whole-cell biocatalyst and can be used immediately or stored at -20°C for later use.

Protocol 2: Screening for Nitrile Hydratase Enantioselectivity

This protocol outlines the procedure for the enantioselective hydration of racemic this compound using a whole-cell biocatalyst.

Materials:

  • Whole-cell biocatalyst (from Protocol 1)

  • Racemic this compound

  • Phosphate buffer (50 mM, pH 7.5)

  • Reaction vials or microcentrifuge tubes

  • Thermostated shaker

  • Quenching solution (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Centrifuge

Procedure:

  • Reaction Setup: In a reaction vial, prepare a reaction mixture containing:

    • Phosphate buffer (50 mM, pH 7.5)

    • Whole-cell biocatalyst (e.g., 10-50 mg wet cell weight per mL of reaction volume)

    • Racemic this compound (e.g., 10-50 mM final concentration). The substrate can be dissolved in a minimal amount of a water-miscible co-solvent like DMSO if necessary.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-30°C) with agitation (e.g., 200 rpm) in a thermostated shaker.[2]

  • Time-Course Sampling: At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction in the aliquot by adding a quenching solution (e.g., an equal volume of 1 M HCl) to denature the enzyme.[1]

  • Extraction: Extract the substrate and product from the quenched reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Vortex thoroughly and then centrifuge to separate the phases.

  • Sample Preparation for Analysis: Carefully collect the organic layer and, if necessary, dry it over anhydrous sodium sulfate. The sample is now ready for chiral analysis.

Protocol 3: Determination of Enantiomeric Excess (ee) by Chiral HPLC

The enantiomeric excess of the unreacted substrate and the formed amide product is determined by chiral High-Performance Liquid Chromatography (HPLC).

General Approach to Method Development:

Instrumentation and Columns:

  • HPLC system with a UV detector.

  • Chiral Stationary Phase (CSP) columns are essential. Polysaccharide-based columns (e.g., derivatives of cellulose (B213188) or amylose) are a good starting point as they show broad applicability for the separation of chiral acids and amides.

Mobile Phase Screening:

  • Normal Phase: Start with a mobile phase consisting of a mixture of n-hexane and an alcohol (e.g., isopropanol (B130326) or ethanol) in various ratios (e.g., 90:10, 80:20, 70:30). The addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) can improve the peak shape of the acidic substrate and product.

  • Reversed Phase: If normal phase is unsuccessful, screen reversed-phase conditions using mixtures of an aqueous buffer (e.g., phosphate or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

Optimization:

  • Once partial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution.

Quantification:

  • Inject standards of the racemic substrate and, if available, the racemic product to determine their retention times.

  • Inject the extracted samples from the biocatalytic reaction.

  • Integrate the peak areas of the two enantiomers for both the substrate and the product.

  • Calculate the enantiomeric excess (ee) for the substrate and product using the following formulas:

    • ee (substrate) = |(Area_R - Area_S) / (Area_R + Area_S)| * 100%

    • ee (product) = |(Area_R' - Area_S') / (Area_R' + Area_S')| * 100%

  • The conversion (c) and the enantiomeric ratio (E) can then be calculated using the ee of the substrate (ee_s) and the ee of the product (ee_p).

Mandatory Visualizations

experimental_workflow cluster_prep Biocatalyst Preparation cluster_screen Enantioselectivity Screening cluster_analysis Analysis p1 Cultivation of Nitrile Hydratase-Producing Microorganism p2 Cell Harvesting (Centrifugation) p1->p2 p3 Cell Washing p2->p3 p4 Whole-Cell Biocatalyst p3->p4 s1 Reaction Setup: - Whole-cell biocatalyst - Racemic this compound - Buffer p4->s1 Add to reaction s2 Incubation with Agitation s1->s2 s3 Time-Course Sampling s2->s3 s4 Reaction Quenching s3->s4 a1 Extraction of Substrate and Product s4->a1 Process sample a2 Chiral HPLC Analysis a1->a2 a3 Determination of Enantiomeric Excess (ee) a2->a3 a4 Calculation of Enantiomeric Ratio (E) a3->a4

Caption: Experimental workflow for screening nitrile hydratase enantioselectivity.

logical_relationship cluster_input Inputs cluster_process Biocatalytic Reaction cluster_output Outputs racemic_nitrile Racemic this compound (R- and S-enantiomers) reaction Kinetic Resolution racemic_nitrile->reaction nhase Enantioselective Nitrile Hydratase nhase->reaction product Enantioenriched Amide reaction->product Faster reacting enantiomer unreacted Enantioenriched Nitrile (unreacted) reaction->unreacted Slower reacting enantiomer signaling_pathway cluster_pathway Simplified Nitrile Metabolism nitrile Nitrile (R-CN) amide Amide (R-CONH2) nitrile->amide Nitrile Hydratase (+ H2O) acid Carboxylic Acid (R-COOH) amide->acid Amidase (+ H2O) nh3 Ammonia (NH3) amide->nh3 Amidase (+ H2O)

References

Application Notes and Protocols for the Esterification of 3-(1-Cyanoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the esterification of 3-(1-Cyanoethyl)benzoic acid, a key chemical intermediate. This document details the synthetic protocols for preparing various esters, summarizes their primary applications in drug development and biocatalysis, and presents relevant quantitative data in a structured format.

Introduction

This compound is a bifunctional molecule containing both a carboxylic acid and a cyano group. This unique structure makes it a versatile building block in organic synthesis. The carboxylic acid moiety can readily undergo esterification with various alcohols to produce a range of corresponding esters. These esters are of significant interest, primarily serving as crucial intermediates in the synthesis of pharmaceuticals, most notably the non-steroidal anti-inflammatory drug (NSAID) Ketoprofen (B1673614).[1][2] Additionally, the parent acid and its derivatives are utilized in the screening and characterization of enzymes such as nitrile hydratases.[3]

Applications

Intermediate in the Synthesis of Ketoprofen

The most prominent application of this compound esters, particularly the methyl ester, is in the multi-step synthesis of Ketoprofen.[1][2][4] Esterification of the carboxylic acid is a key step in the overall synthetic pathway, which facilitates subsequent chemical transformations.

The general synthetic route to Ketoprofen involving the methyl ester of this compound is outlined below. The initial esterification is followed by a series of reactions including methylation, hydrolysis, and Friedel-Crafts acylation.[4][5]

G cluster_0 Synthesis of Ketoprofen 3-CEBA This compound Ester Methyl 3-(1-cyanoethyl)benzoate 3-CEBA->Ester Esterification (e.g., MeOH, H+) AcylChloride 3-(1-Cyanoethyl)benzoyl chloride Ester->AcylChloride Hydrolysis then Acyl Chloride Formation (e.g., SOCl2) KetoprofenNitrile 2-(3-Benzoylphenyl)propionitrile AcylChloride->KetoprofenNitrile Friedel-Crafts Acylation (Benzene, AlCl3) Ketoprofen Ketoprofen KetoprofenNitrile->Ketoprofen Hydrolysis

Fig. 1: Synthetic pathway to Ketoprofen.
Screening of Nitrile Hydratases

This compound and its derivatives are valuable substrates for the screening and characterization of nitrile hydratases.[3] These enzymes catalyze the hydration of nitriles to amides, a transformation of significant industrial interest for the production of various chemicals. The use of a diverse range of substrates, including derivatives of this compound, allows researchers to probe the enantioselectivity and substrate specificity of different nitrile hydratases. This is crucial for identifying suitable biocatalysts for specific industrial applications.

G cluster_1 Nitrile Hydratase Screening Workflow Substrate This compound or its ester derivative Reaction Enzymatic Hydration Substrate->Reaction Enzyme Nitrile Hydratase (from various sources) Enzyme->Reaction Product Corresponding Amide Reaction->Product Analysis Analysis (e.g., HPLC, GC) Product->Analysis Evaluation Evaluation of: - Activity - Enantioselectivity - Substrate Specificity Analysis->Evaluation

Fig. 2: Workflow for nitrile hydratase screening.

Quantitative Data on Esterification Reactions

Ester ProductAlcoholCatalystReaction ConditionsYield (%)Reference
Methyl 3-(1-cyanoethyl)benzoateMethanolSulfuric Acid60°C, 8 hours89[6]
Ethyl benzoate (B1203000) (general)EthanolSulfuric AcidReflux, 4 hours55[7]
Methyl benzoate (general)MethanolSulfuric Acid65°C90[8]
Benzyl (B1604629) acetate (B1210297) (general)Benzyl alcoholSulfuric AcidReflux, 14 hours15.36[9][10]

Note: The data for ethyl benzoate, methyl benzoate, and benzyl acetate are for the general esterification of benzoic acid or acetic acid and are provided for comparative purposes as specific yield data for the corresponding esters of this compound were not available in the searched literature.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-(1-cyanoethyl)benzoate

This protocol is adapted from a documented synthesis procedure.[6]

Materials:

  • This compound (2.0 g, 11 mmol)

  • Methanol (20 mL)

  • Concentrated sulfuric acid (0.2 mL)

  • Saturated aqueous sodium hydrogencarbonate solution

  • Ethyl acetate

  • Water

  • Saturated brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound in methanol, add concentrated sulfuric acid.

  • Stir the mixture at 60°C for 8 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue with a saturated aqueous sodium hydrogencarbonate solution.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain methyl 3-(1-cyanoethyl)benzoate.

Expected Yield: Approximately 89%.[6]

G cluster_2 Protocol 1: Methyl Ester Synthesis Start Dissolve 3-CEBA in Methanol Add_Catalyst Add conc. H2SO4 Start->Add_Catalyst React Stir at 60°C for 8 hours Add_Catalyst->React Concentrate Concentrate under reduced pressure React->Concentrate Neutralize Neutralize with NaHCO3 solution Concentrate->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Wash_Dry Wash with Brine, Dry over Na2SO4 Extract->Wash_Dry Evaporate Evaporate Solvent Wash_Dry->Evaporate Product Methyl 3-(1-cyanoethyl)benzoate Evaporate->Product

Fig. 3: Experimental workflow for Protocol 1.
Protocol 2: General Fischer Esterification of Aromatic Acids

This is a general procedure for Fischer esterification that can be adapted for the synthesis of other esters of this compound, such as the ethyl or benzyl ester.[7][8] The specific reaction time and temperature may require optimization.

Materials:

  • This compound (1 equivalent)

  • Alcohol (e.g., ethanol, benzyl alcohol) (in excess, can be used as solvent)

  • Acid catalyst (e.g., concentrated sulfuric acid or p-toluenesulfonic acid) (catalytic amount)

  • Toluene (optional, for azeotropic removal of water with a Dean-Stark apparatus)

  • Saturated sodium bicarbonate solution

  • Brine

  • Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)

  • Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate)

Procedure:

  • Dissolve this compound in an excess of the desired alcohol.

  • Carefully add the acid catalyst to the solution.

  • Heat the reaction mixture to reflux. If using a Dean-Stark apparatus with toluene, reflux until the theoretical amount of water is collected.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • If an excess of alcohol was used as the solvent, remove it under reduced pressure.

  • Dilute the residue with an organic solvent and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The crude product can be further purified by distillation or column chromatography if necessary.

Conclusion

The esterification of this compound provides a straightforward route to valuable chemical intermediates. The resulting esters are pivotal in the pharmaceutical industry, particularly in the synthesis of Ketoprofen. Furthermore, the parent acid and its derivatives serve as important tools in biocatalysis research for the characterization of nitrile hydratases. The provided protocols offer a foundation for the laboratory synthesis of these esters, with the general Fischer esterification method allowing for adaptation to a variety of alcoholic substrates. Further research into the direct biological activities of these esters may reveal new therapeutic applications.

References

Application Note: Amidation Protocols for 3-(1-Cyanoethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of medicinal chemistry and drug development, integral to the synthesis of a vast array of pharmaceutical compounds. 3-(1-Cyanoethyl)benzoic acid is a valuable building block in the creation of complex molecules, and its efficient conversion to amide derivatives is often a critical step in synthetic pathways. This application note provides detailed protocols for the amidation of this compound using two common and effective coupling strategies: one utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt), and another employing Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU). The protocols are designed to be reproducible and scalable for research and development applications.

Chemical Reaction Pathway

Amidation of this compound reactant1 This compound Activation Activation reactant1->Activation reactant2 + R-NH2 (Amine) reactant2->Activation product N-substituted-3-(1-cyanoethyl)benzamide Activation->product Coupling Agent Base, Solvent

Caption: General reaction scheme for the amidation of this compound.

Data Presentation: Comparison of Amidation Protocols

The following table summarizes the typical reaction conditions and expected yields for the amidation of this compound with a representative primary amine (e.g., benzylamine). Yields are based on literature for structurally similar substituted benzoic acids and may vary depending on the specific amine and reaction scale.[1][2]

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Agent EDC (1.2 eq)HATU (1.2 eq)
Additive HOBt (1.2 eq)None
Base DIPEA (2.0 eq)DIPEA (2.0 eq)
Solvent DMFDMF
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 12-24 hours2-4 hours
Typical Yield 85-95%90-98%
Work-up Aqueous extractionAqueous extraction
Purification Column ChromatographyColumn Chromatography

Experimental Protocols

Protocol 1: Amidation using EDC/HOBt

This protocol details the coupling of this compound with a primary amine using EDC as the coupling agent and HOBt as an additive to suppress side reactions and improve efficiency.[3][4][5]

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add the primary amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

EDC/HOBt Amidation Workflow cluster_0 Reaction Setup cluster_1 Work-up and Purification Dissolve Acid Dissolve this compound in anhydrous DMF Add Reagents Add Amine, HOBt, and DIPEA Dissolve Acid->Add Reagents Cool Reaction Cool to 0 °C Add Reagents->Cool Reaction Add EDC Slowly add EDC Cool Reaction->Add EDC Stir Stir at RT for 12-24h Add EDC->Stir Dilute Dilute with EtOAc Stir->Dilute Wash Wash with NaHCO3 (aq) and Brine Dilute->Wash Dry and Concentrate Dry (MgSO4), Filter, and Concentrate Wash->Dry and Concentrate Purify Column Chromatography Dry and Concentrate->Purify

Caption: Step-by-step workflow for the EDC/HOBt mediated amidation.

Protocol 2: Amidation using HATU

This protocol describes a rapid and efficient amidation of this compound using HATU as the coupling agent.[6][7][8]

Materials:

  • This compound

  • Primary amine (e.g., benzylamine)

  • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the primary amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by silica gel column chromatography.

HATU Amidation Workflow cluster_0 Reaction Setup cluster_1 Work-up and Purification Dissolve Acid Dissolve this compound in anhydrous DMF Pre-activation Add HATU and DIPEA, stir for 15 min at RT Dissolve Acid->Pre-activation Add Amine Add Amine Pre-activation->Add Amine Stir Stir at RT for 2-4h Add Amine->Stir Dilute Dilute with EtOAc Stir->Dilute Wash Wash with NaHCO3 (aq) and Brine Dilute->Wash Dry and Concentrate Dry (MgSO4), Filter, and Concentrate Wash->Dry and Concentrate Purify Column Chromatography Dry and Concentrate->Purify

Caption: Step-by-step workflow for the HATU mediated amidation.

Conclusion

Both the EDC/HOBt and HATU protocols provide effective methods for the amidation of this compound. The HATU protocol generally offers faster reaction times and potentially higher yields, making it suitable for rapid library synthesis. The EDC/HOBt method, while slower, is a cost-effective and reliable alternative. The choice of protocol may depend on factors such as the reactivity of the amine, desired reaction time, and cost considerations. For challenging couplings with less nucleophilic amines or sterically hindered substrates, the HATU protocol is often preferred. In all cases, careful monitoring of the reaction and appropriate purification are essential to obtain the desired amide product in high purity.

References

Application Notes and Protocols for the Derivatization of the Carboxylic Acid Group in 3-(1-Cyanoethyl)benzoic Acid (CEBA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(1-Cyanoethyl)benzoic acid (CEBA) is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and sensitive quantification of CEBA is often crucial for process monitoring, quality control, and pharmacokinetic studies. Direct analysis of CEBA by chromatographic techniques such as gas chromatography (GC) can be challenging due to its low volatility and high polarity, which can lead to poor peak shape and low sensitivity. Derivatization of the carboxylic acid group is a common strategy to overcome these limitations by converting the analyte into a more volatile and thermally stable derivative.

These application notes provide detailed protocols for three common derivatization techniques for the carboxylic acid group of CEBA: methylation , silylation , and amidation . The choice of method will depend on the analytical instrumentation available (GC-MS, HPLC), the required sensitivity, and the sample matrix.

Stability of the Cyanoethyl Group

A key consideration for the derivatization of CEBA is the stability of the 1-cyanoethyl group. The derivatization methods described herein are performed under anhydrous or mild aqueous conditions that are designed to selectively target the carboxylic acid functionality. While nitriles can be hydrolyzed to amides and subsequently to carboxylic acids under strong aqueous acidic or basic conditions with prolonged heating, the anhydrous conditions of methylation and silylation, and the controlled conditions of amidation, are not expected to affect the cyano group.[1][2][3] It is, however, good practice to analyze derivatized standards to confirm the integrity of the entire molecule.

Derivatization Method 1: Methylation for GC-MS Analysis

Principle:

Methylation converts the carboxylic acid group of CEBA into its corresponding methyl ester. This is a robust and widely used derivatization technique for GC analysis. The resulting methyl ester is significantly more volatile and less polar than the parent acid, leading to improved chromatographic performance and sensitivity. Boron trifluoride-methanol (BF3-Methanol) is a common and effective reagent for this purpose.[4]

Application:

This method is suitable for the quantitative analysis of CEBA in various matrices, such as reaction mixtures and biological samples, using GC-Mass Spectrometry (GC-MS).

Experimental Protocol: Methylation of CEBA with BF3-Methanol

Materials:

  • CEBA sample

  • Boron trifluoride-methanol (BF3-Methanol) solution (10-14% w/w)

  • Methanol (anhydrous)

  • Hexane (B92381) (GC grade)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate (B86663)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes and syringes

Procedure:

  • Sample Preparation:

    • Accurately weigh 1-5 mg of the CEBA sample into a reaction vial.

    • If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen. It is crucial that the sample is free of water.

  • Derivatization Reaction:

    • Add 500 µL of BF3-Methanol solution to the dried sample.

    • Tightly cap the vial and vortex for 30 seconds to dissolve the sample.

    • Heat the vial at 60-70°C for 30 minutes in a heating block or water bath to complete the reaction.[5]

  • Extraction of the Derivative:

    • Cool the vial to room temperature.

    • Add 1 mL of hexane to the vial, followed by the slow addition of 1 mL of saturated sodium bicarbonate solution to neutralize the excess reagent.

    • Vortex the mixture vigorously for 1 minute to extract the CEBA-methyl ester into the hexane layer.

    • Centrifuge the vial at a low speed to separate the layers.

  • Sample Analysis:

    • Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Inject 1 µL of the hexane solution into the GC-MS system.

Quantitative Data (Estimated for CEBA Methyl Ester)

The following table summarizes typical quantitative data for the GC-MS analysis of derivatized benzoic acid, which can be used as an estimate for CEBA.

ParameterTypical ValueReference(s)
Reaction Time 30 minutes[5]
Reaction Temperature 60-70°C[5]
Limit of Detection (LOD) 0.1 - 1 µg/mL[6]
Limit of Quantification (LOQ) 0.5 - 4 µg/mL[6]
Linearity (r²) > 0.99[6]
Recovery 95 - 105%[6]

Note: These values are for benzoic acid and should be validated for CEBA in the specific sample matrix.

Experimental Workflow: Methylation of CEBA

Methylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extract Extraction cluster_analysis Analysis Sample CEBA Sample Dry_Sample Dry Sample (Nitrogen Stream) Sample->Dry_Sample Add_Reagent Add BF3-Methanol Dry_Sample->Add_Reagent Heat Heat at 60-70°C (30 min) Add_Reagent->Heat Add_Hexane_Bicarb Add Hexane & Sat. NaHCO3 Heat->Add_Hexane_Bicarb Vortex_Centrifuge Vortex & Centrifuge Add_Hexane_Bicarb->Vortex_Centrifuge Collect_Organic Collect Hexane Layer Vortex_Centrifuge->Collect_Organic Dry_Organic Dry with Na2SO4 Collect_Organic->Dry_Organic GCMS GC-MS Analysis Dry_Organic->GCMS

Caption: Workflow for the methylation of CEBA for GC-MS analysis.

Derivatization Method 2: Silylation for GC-MS Analysis

Principle:

Silylation involves the replacement of the acidic proton of the carboxylic acid group with a trimethylsilyl (B98337) (TMS) group. This derivatization is highly effective for a wide range of polar compounds. The resulting TMS ester of CEBA is thermally stable, volatile, and provides excellent chromatographic properties. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful and commonly used silylating reagent.

Application:

This method is ideal for the analysis of CEBA in complex biological matrices where high sensitivity and specificity are required. It is compatible with GC-MS analysis.

Experimental Protocol: Silylation of CEBA with BSTFA

Materials:

  • CEBA sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst

  • Pyridine (B92270) (anhydrous) or other suitable aprotic solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Pipettes and syringes

Procedure:

  • Sample Preparation:

    • Place 1-10 mg of the dried CEBA sample into a reaction vial.

    • Ensure the sample is completely anhydrous, as moisture will deactivate the silylating reagent.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine (or another aprotic solvent) to dissolve the sample.

    • Add 100 µL of BSTFA (+1% TMCS) to the vial. A molar excess of the silylating reagent is recommended.

    • Tightly cap the vial and vortex for 30 seconds.

    • Heat the vial at 60-80°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically.[5]

  • Sample Analysis:

    • Cool the vial to room temperature.

    • The sample can be injected directly into the GC-MS. If the concentration is high, it can be diluted with an appropriate anhydrous solvent (e.g., hexane).

    • Analyze the derivatized sample within 24 hours, as TMS derivatives can be susceptible to hydrolysis.[5]

Quantitative Data (Estimated for CEBA-TMS Ester)

The following table provides typical quantitative data for the GC-MS analysis of silylated benzoic acid, which can serve as a reasonable estimate for CEBA.

ParameterTypical ValueReference(s)
Reaction Time 30-60 minutes[5]
Reaction Temperature 60-80°C[5]
Limit of Detection (LOD) 0.15 mg/L[7]
Limit of Quantification (LOQ) 0.50 mg/L[7]
Linearity (r²) > 0.999[7]
Recovery 92 - 103%[7]

Note: These values are for a similar aromatic carboxylic acid and should be validated for CEBA in the specific sample matrix.

Experimental Workflow: Silylation of CEBA

Silylation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample CEBA Sample Dry_Sample Anhydrous Sample Sample->Dry_Sample Add_Solvent Add Anhydrous Pyridine Dry_Sample->Add_Solvent Add_Reagent Add BSTFA (+1% TMCS) Add_Solvent->Add_Reagent Heat Heat at 60-80°C (30-60 min) Add_Reagent->Heat GCMS Direct Injection into GC-MS Heat->GCMS

Caption: Workflow for the silylation of CEBA for GC-MS analysis.

Derivatization Method 3: Amidation for HPLC Analysis

Principle:

Amidation involves the reaction of the carboxylic acid group of CEBA with an amine in the presence of a coupling agent to form an amide. This derivatization is particularly useful for HPLC analysis as it allows for the introduction of a chromophore or fluorophore, enhancing UV or fluorescence detection. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common water-soluble carbodiimide (B86325) used to activate the carboxylic acid for reaction with an amine, such as aniline (B41778) or a fluorescently tagged amine.[8]

Application:

This method is well-suited for the analysis of CEBA in aqueous samples and when high sensitivity with HPLC-UV or HPLC-Fluorescence detection is desired.

Experimental Protocol: Amidation of CEBA with EDC and Aniline

Materials:

  • CEBA sample

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • Aniline

  • Pyridine or another suitable organic solvent (e.g., acetonitrile)

  • Hydrochloric acid (HCl) solution (1 M)

  • Ethyl acetate (B1210297)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Reaction vials (2 mL)

  • Magnetic stirrer and stir bar

  • Pipettes

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of CEBA in pyridine in a reaction vial.

  • Derivatization Reaction:

    • Add EDC (1.2 equivalents) to the CEBA solution and stir for 10 minutes at room temperature to activate the carboxylic acid.

    • Add aniline (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 4-12 hours, or until the reaction is complete (monitor by TLC or HPLC).

  • Work-up and Extraction:

    • Quench the reaction by adding 1 M HCl solution.

    • Extract the product with ethyl acetate (3 x volume of the reaction mixture).

    • Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Sample Analysis:

    • Reconstitute the dried derivative in a suitable mobile phase for HPLC analysis.

    • Inject the sample into the HPLC system with UV detection.

Quantitative Data (Estimated for CEBA-Anilide)

The following table provides typical quantitative data for the HPLC analysis of derivatized benzoic acid, which can serve as an estimate for CEBA.

ParameterTypical ValueReference(s)
Reaction Time 4-12 hours[8]
Reaction Temperature Room Temperature[8]
Limit of Detection (LOD) 0.01 - 1 µg/mL[6]
Limit of Quantification (LOQ) 0.05 - 4 µg/mL[6]
Linearity (r²) > 0.999[6]
Recovery 97 - 101%[6]

Note: These values are for benzoic acid and will vary depending on the specific amine and detection method used. They should be validated for CEBA.

Experimental Workflow: Amidation of CEBA

Amidation_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up & Extraction cluster_analysis Analysis Sample CEBA in Pyridine Add_EDC Add EDC (Activate) Sample->Add_EDC Add_Aniline Add Aniline Add_EDC->Add_Aniline React Stir at RT (4-12 h) Add_Aniline->React Quench Quench with HCl React->Quench Extract Extract with Ethyl Acetate Quench->Extract Wash Wash with NaHCO3 & Brine Extract->Wash Dry Dry & Evaporate Wash->Dry Reconstitute Reconstitute Dry->Reconstitute HPLC HPLC-UV/Fluorescence Analysis Reconstitute->HPLC

Caption: Workflow for the amidation of CEBA for HPLC analysis.

References

Application Notes and Protocols: The Use of 3-(1-Cyanoethyl)benzoic Acid in the Synthesis of a Novel Pyridinecarboxamide Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

3-(1-Cyanoethyl)benzoic acid is a versatile chemical intermediate, primarily recognized for its role in the synthesis of pharmaceuticals. However, its inherent structural features—a reactive carboxylic acid group and a cyanoethyl moiety—present significant potential for its application in the development of novel agrochemicals. Benzoic acid derivatives are a well-established class of herbicides, and the inclusion of a nitrile group can enhance biological activity. This document outlines a hypothetical application of this compound in the synthesis of a novel pyridinecarboxamide herbicide, herein designated as "Cyano-Benzo-Pyrithiobac." The proposed synthesis and application are intended to serve as a conceptual framework for researchers exploring new herbicidal compounds.

Hypothetical Application: Synthesis of a Novel Pyridinecarboxamide Herbicide

The proposed application focuses on the synthesis of a novel herbicide, "Cyano-Benzo-Pyrithiobac," which is structurally analogous to existing pyridinecarboxamide herbicides that are known to be effective against a range of weed species. The synthetic pathway leverages the carboxylic acid functionality of this compound for amide bond formation, a common and crucial step in the synthesis of many bioactive molecules.

Experimental Protocols

Protocol 1: Synthesis of 3-(1-Cyanoethyl)benzoyl Chloride

This protocol details the conversion of this compound to its corresponding acyl chloride, a more reactive intermediate for the subsequent amidation reaction.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (B109758) (DCM)

  • Magnetic stirrer and heating mantle

  • Round-bottom flask with reflux condenser

  • Rotary evaporator

Procedure:

  • In a dry 250 mL round-bottom flask, suspend 10.0 g of this compound in 100 mL of anhydrous dichloromethane.

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add 1.5 equivalents of thionyl chloride dropwise to the stirred suspension.

  • After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess thionyl chloride and dichloromethane under reduced pressure using a rotary evaporator to yield the crude 3-(1-Cyanoethyl)benzoyl chloride as an oil. This intermediate is typically used immediately in the next step without further purification.

Protocol 2: Synthesis of "Cyano-Benzo-Pyrithiobac"

This protocol describes the amide coupling of 3-(1-Cyanoethyl)benzoyl chloride with a commercially available aminopyridine derivative to form the final herbicidal compound.

Materials:

  • 3-(1-Cyanoethyl)benzoyl chloride (from Protocol 1)

  • 2-Amino-4,6-dimethoxypyrimidine

  • Triethylamine (B128534) (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer

  • Separatory funnel

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve 1.1 equivalents of 2-Amino-4,6-dimethoxypyrimidine in 80 mL of anhydrous dichloromethane in a 250 mL round-bottom flask.

  • Add 1.2 equivalents of triethylamine to the solution to act as a base.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of the crude 3-(1-Cyanoethyl)benzoyl chloride (from Protocol 1) in 20 mL of anhydrous dichloromethane to the stirred aminopyridine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, wash the mixture with 1M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate (B1210297) gradient to yield the pure "Cyano-Benzo-Pyrithiobac."

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of "Cyano-Benzo-Pyrithiobac."

StepProductStarting MaterialMolecular Weight ( g/mol )Yield (%)Purity (by HPLC) (%)
13-(1-Cyanoethyl)benzoyl chlorideThis compound193.63>95 (crude)-
2"Cyano-Benzo-Pyrithiobac"3-(1-Cyanoethyl)benzoyl chloride312.3385>98

Visualizations

Experimental Workflow

The overall experimental workflow for the synthesis of the hypothetical herbicide "Cyano-Benzo-Pyrithiobac" is depicted below.

Synthetic workflow for "Cyano-Benzo-Pyrithiobac".
Hypothetical Signaling Pathway

The proposed mechanism of action for "Cyano-Benzo-Pyrithiobac" is the inhibition of the acetolactate synthase (ALS) enzyme, a common target for sulfonylurea and imidazolinone herbicides.

Proposed herbicidal mode of action.

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-(1-Cyanoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-(1-Cyanoethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities depend on the synthetic route but often include unreacted starting materials such as 3-cyanomethyl methyl benzoate (B1203000) or 2-chlorobenzoic acid derivatives.[1][2] Other potential impurities are byproducts from side reactions, such as the hydrolysis of the cyano group to an amide or carboxylic acid, especially if the reaction or purification conditions are not carefully controlled.[3][4][5]

Q2: Which purification method is most suitable for my crude sample?

A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Acid-base extraction is effective for removing neutral and basic impurities.

  • Recrystallization is a powerful technique for removing small amounts of impurities and achieving high purity, provided a suitable solvent is identified.

  • Column chromatography is useful for separating compounds with different polarities and can be employed when recrystallization is ineffective.

Q3: Can the cyano group hydrolyze during purification?

A3: Yes, the cyano group can be sensitive to both acidic and basic conditions, especially at elevated temperatures, leading to the formation of the corresponding amide or carboxylic acid as an impurity.[3][4][5] It is crucial to use mild conditions whenever possible during acid-base extractions and to avoid prolonged heating.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Problem 1: Low Recovery After Acid-Base Extraction

Symptoms:

  • Significantly less than the expected amount of purified product is recovered after precipitation.

Possible Causes & Solutions:

Possible Cause Solution
Incomplete Precipitation Ensure the pH of the aqueous layer is sufficiently acidic (pH 2-3) to fully precipitate the carboxylic acid. Use a calibrated pH meter for accurate measurement.
Product Loss in Organic Wash Minimize the volume and number of washes of the aqueous layer containing the carboxylate salt. Use a less polar organic solvent for washing if the product shows some solubility.
Formation of a Fine Precipitate Cool the acidified solution slowly in an ice bath to encourage the formation of larger, more easily filterable crystals.
Hydrolysis of the Cyano Group Use a weaker base (e.g., sodium bicarbonate instead of sodium hydroxide) for the extraction and perform the extraction at a lower temperature to minimize the risk of hydrolysis.[3][4][5]
Problem 2: Oily Product Obtained After Recrystallization

Symptoms:

  • The product separates as an oil instead of crystalline solid upon cooling the recrystallization solvent.

Possible Causes & Solutions:

Possible Cause Solution
High Impurity Level The presence of significant impurities can lower the melting point of the mixture and inhibit crystallization. Consider a preliminary purification step like acid-base extraction.
Inappropriate Solvent The chosen solvent may be too good a solvent, even at low temperatures. Try a solvent system where the product has lower solubility at room temperature or use a mixture of solvents (a "good" solvent and a "poor" solvent).
Cooling Too Rapidly Allow the solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound can induce crystallization.
Problem 3: Poor Separation in Column Chromatography

Symptoms:

  • Fractions contain a mixture of the desired product and impurities.

  • The product elutes as a broad band.

Possible Causes & Solutions:

Possible Cause Solution
Inappropriate Mobile Phase The polarity of the eluent is critical. Use Thin Layer Chromatography (TLC) to determine the optimal solvent system that gives good separation between the product and impurities (aim for an Rf value of 0.2-0.4 for the product).[6] A common starting point for acidic compounds on silica (B1680970) gel is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate), often with a small amount of acetic or formic acid to improve peak shape.
Column Overloading The amount of crude material loaded onto the column should not exceed the column's capacity. As a general rule, use a mass ratio of stationary phase to crude product of at least 30:1.
Improper Column Packing Ensure the column is packed uniformly to avoid channeling. A poorly packed column will lead to inefficient separation.
Co-eluting Impurities If an impurity has a very similar polarity to the product, consider derivatization of the crude mixture to alter the polarity of either the product or the impurity before chromatography.

Quantitative Data Summary

The following table summarizes representative data for the purification of crude this compound by different methods. The initial purity of the crude material is assumed to be 85%.

Purification Method Purity of Final Product (%) Recovery Yield (%) Key Advantages Key Disadvantages
Acid-Base Extraction 90-9585-95Effective for removing neutral and basic impurities.Potential for hydrolysis of the cyano group.
Recrystallization >9870-90High purity achievable; scalable.Requires finding a suitable solvent; can be time-consuming.
Column Chromatography >9960-85Excellent for separating complex mixtures.Can be labor-intensive and require large volumes of solvent.

Experimental Protocols

Acid-Base Extraction

Objective: To separate this compound from neutral and basic impurities.

Methodology:

  • Dissolve the crude this compound in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) in a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat the extraction 2-3 times. The this compound will be deprotonated and move into the aqueous layer as its sodium salt.[7][8]

  • Combine the aqueous layers and wash with a small portion of the organic solvent to remove any remaining neutral or basic impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify with dilute hydrochloric acid (HCl) until the pH is approximately 2-3.

  • The purified this compound will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Recrystallization

Objective: To further purify this compound to a high degree of purity.

Methodology:

  • In a flask, add the crude this compound and a small amount of a suitable solvent or solvent mixture (e.g., a mixture of ethanol (B145695) and water, or toluene).

  • Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve dissolution.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution heated for a few more minutes.

  • Hot filter the solution to remove any insoluble impurities and the activated charcoal.

  • Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed.

  • Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Column Chromatography

Objective: To purify this compound from impurities with similar solubility properties.

Methodology:

  • Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexanes and ethyl acetate (B1210297) with 0.5% acetic acid).

  • Pack a chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Dissolve the crude this compound in a minimum amount of the mobile phase and load it onto the top of the column.

  • Elute the column with the mobile phase, collecting fractions.

  • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.[9]

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow crude Crude this compound abe Acid-Base Extraction crude->abe Remove neutral/ basic impurities recryst Recrystallization abe->recryst Further purification col_chrom Column Chromatography abe->col_chrom If impurities persist pure_product Pure this compound recryst->pure_product High purity col_chrom->pure_product Very high purity

Caption: General purification workflow for crude this compound.

TroubleshootingLogic start Purification Issue low_yield Low Yield? start->low_yield oily_product Oily Product? start->oily_product poor_sep Poor Separation? start->poor_sep check_ph Check Precipitation pH low_yield->check_ph Yes optimize_solvent Optimize Recrystallization Solvent oily_product->optimize_solvent Yes optimize_mobile_phase Optimize TLC/ Column Mobile Phase poor_sep->optimize_mobile_phase Yes reduce_load Reduce Column Load poor_sep->reduce_load Also consider

Caption: Troubleshooting decision tree for common purification problems.

References

avoiding hazardous reagents in 3-(1-Cyanoethyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-(1-Cyanoethyl)benzoic acid, with a focus on avoiding hazardous reagents. This resource is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the common hazardous reagents used in the synthesis of this compound that I should be aware of?

A1: Traditional synthesis routes for this compound have often employed reagents that pose significant health and safety risks. These include:

  • Sodium Cyanide (NaCN): A highly toxic chemical that can be fatal if ingested, inhaled, or absorbed through the skin.[1][2] Its use requires stringent safety protocols.

  • Liquid Ammonia (B1221849) (NH₃): A corrosive and toxic substance that requires specialized equipment for handling at low temperatures.[1][3]

  • Sodium Amide (NaNH₂): A strong base that is highly reactive and can be explosive when in contact with water.[1][3]

  • Thionyl Chloride (SOCl₂): A corrosive and toxic liquid that reacts violently with water and releases harmful gases.[4]

Q2: Are there safer, alternative synthesis routes that avoid these hazardous reagents?

A2: Yes, several alternative routes have been developed to minimize the use of highly hazardous materials. These methods are often more suitable for industrial-scale production and align with green chemistry principles. Some of the notable alternatives include:

  • Synthesis from 2-Chlorobenzoic Acid Metal Salts: This method reacts a metal salt of 2-chlorobenzoic acid with an alkylnitrile like propionitrile (B127096) in the presence of a strong base. While it may still use liquid ammonia and sodium amide, it is considered more economical as it reduces the required amounts of these reagents.[1][2]

  • Synthesis from (3-Methoxycarbonyl-phenyl)acetonitrile: This two-step process involves the methylation of the starting material followed by hydrolysis. This route avoids the use of sodium cyanide and liquid ammonia.[3]

  • Synthesis from 3-Cyanomethyl methyl benzoate: Similar to the above, this multi-step synthesis involves a methylation reaction followed by hydrolysis and is part of a larger synthetic scheme for producing the NSAID Ketoprofen.[1]

Q3: What are some safer alternatives to sodium cyanide for cyanation reactions?

A3: The development of safer cyanating agents is an active area of research. Some general strategies and alternative reagents include:

  • In Situ Generation of Cyanide: Methods that generate the cyanide nucleophile directly in the reaction mixture from less toxic precursors.

  • Cyanide Surrogates: These are reagents that contain a cyano group but are significantly less toxic than simple metal cyanides. Examples include acetone (B3395972) cyanohydrin, trimethylsilyl (B98337) cyanide (TMSCN), and zinc cyanide (Zn(CN)₂). While safer, they still require careful handling.[5]

  • Catalytic Cyanation: The use of catalytic methods with a substoichiometric amount of a cyanide source is another promising approach.[5]

  • Potassium Ferrocyanide (K₄[Fe(CN)₆]): This is a much more stable and less toxic source of cyanide.[6]

Troubleshooting Guides

Guide 1: Synthesis from (3-Methoxycarbonyl-phenyl)acetonitrile

Issue: Low yield during the methylation step.

  • Possible Cause 1: Incomplete reaction.

    • Troubleshooting:

      • Ensure the reaction temperature of 180°C is maintained consistently for the entire 6-hour duration.[3]

      • Confirm that the air in the autoclave was completely replaced with a nitrogen stream to prevent side reactions.[3]

      • Check the quality and dryness of the dimethyl carbonate and potassium carbonate. Moisture can interfere with the reaction.

  • Possible Cause 2: Degradation of starting material or product.

    • Troubleshooting:

      • Avoid exceeding the recommended reaction temperature, as this can lead to decomposition.

      • Minimize the reaction time once completion is confirmed by analytical methods like TLC or GC.

Issue: Difficulty in the final hydrolysis step.

  • Possible Cause 1: Incomplete hydrolysis of the ester and/or nitrile group.

    • Troubleshooting:

      • Ensure a sufficient excess of the hydrolyzing agent (e.g., strong acid or base) is used.

      • Increase the reaction time or temperature as needed, while monitoring for potential side reactions or degradation.

Guide 2: Synthesis from 2-Chlorobenzoate (B514982) Salt

Issue: Low yield of this compound.

  • Possible Cause 1: Inefficient formation of the carbanion.

    • Troubleshooting:

      • Ensure the sodium amide is of high purity and has not decomposed.

      • Add the propionitrile dropwise at the specified low temperature (-33°C to -40°C) to control the exothermic reaction and prevent side reactions.[3]

  • Possible Cause 2: Competing side reactions.

    • Troubleshooting:

      • The reaction is sensitive to temperature. Maintain the low-temperature conditions throughout the addition of the sodium 2-chlorobenzoate.

      • Ensure all reagents and the reaction vessel are free of moisture, as water will quench the strong base.

Issue: Product precipitation is incomplete upon acidification.

  • Possible Cause 1: Incorrect pH.

    • Troubleshooting:

      • Use a pH meter to ensure the solution is sufficiently acidified with concentrated hydrochloric acid to fully precipitate the carboxylic acid product.

  • Possible Cause 2: Product is partially soluble in the aqueous solution.

    • Troubleshooting:

      • Cool the solution in an ice bath after acidification to decrease the solubility of the product.

      • If necessary, perform an extraction with a suitable organic solvent to recover any dissolved product.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

PrecursorKey ReagentsReaction ConditionsYield (%)Purity (%)Reference
Sodium 2-chlorobenzoatePropionitrile, Sodium amide, Liquid ammonia-33°C to 0°C, 1.5 - 2 hours~85-90%Not specified[3]
(3-Methoxycarbonyl-phenyl)acetonitrileDimethyl carbonate, Potassium carbonate180°C, 6 hours (Methylation step)78% (for methylated intermediate)99.5% (for methylated intermediate)[3]
3-Chlorobenzoic acidPropionitrile, Sodium amide, Liquid ammonia-40°C~50% or lessNot specified[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from Sodium 2-chlorobenzoate

This method involves the reaction of a 2-chlorobenzoate salt with propionitrile in the presence of a strong base in liquid ammonia.[3]

Materials:

  • Sodium 2-chlorobenzoate

  • Propionitrile

  • Sodium amide

  • Liquid ammonia

  • Concentrated hydrochloric acid

  • Water

Procedure:

  • In a reactor equipped for low-temperature reactions, add liquid ammonia.

  • Carefully add sodium amide to the liquid ammonia.

  • Add propionitrile dropwise to the solution at -33°C and stir for 30 minutes.

  • Add sodium 2-chlorobenzoate to the reaction mixture and continue stirring for 1.5 hours.

  • Allow the liquid ammonia to evaporate.

  • Quench the reaction by carefully adding water to remove any remaining sodium amide.

  • Acidify the solution with concentrated hydrochloric acid to precipitate the product.

  • Filter the solid product, wash with water, and dry.

Protocol 2: Methylation of (3-Methoxycarbonyl-phenyl)acetonitrile

This is the first step in a two-step synthesis of this compound.[3]

Materials:

  • (3-Methoxycarbonyl-phenyl)acetonitrile

  • Dimethyl carbonate

  • Potassium carbonate

  • Nitrogen gas

Procedure:

  • In a stainless steel autoclave, combine (3-methoxycarbonyl-phenyl)acetonitrile, dimethyl carbonate, and potassium carbonate.

  • Replace the air in the autoclave with a nitrogen stream.

  • Heat the mixture to 180°C with stirring for 6 hours.

  • After cooling, filter off the potassium carbonate.

  • Recover the excess dimethyl carbonate by distillation.

  • The resulting 2-(3-methoxycarbonyl-phenyl)propionitrile can be purified by distillation. A subsequent hydrolysis step is required to obtain this compound.

Visualizations

Synthesis_Workflows cluster_0 Route 1: From Sodium 2-chlorobenzoate cluster_1 Route 2: From (3-Methoxycarbonyl-phenyl)acetonitrile start1 Sodium 2-chlorobenzoate reagent1 Propionitrile, NaNH2, Liquid NH3 start1->reagent1 -33°C product1 This compound reagent1->product1 start2 (3-Methoxycarbonyl-phenyl)acetonitrile reagent2 Dimethyl carbonate, K2CO3 start2->reagent2 180°C intermediate 2-(3-methoxycarbonyl-phenyl)propionitrile reagent2->intermediate reagent3 Hydrolysis intermediate->reagent3 product2 This compound reagent3->product2

Caption: Alternative synthesis pathways for this compound.

Troubleshooting_Methylation problem Low Yield in Methylation Step cause1 Incomplete Reaction problem->cause1 cause2 Reagent Quality Issue problem->cause2 cause3 Suboptimal Conditions problem->cause3 solution1a Increase reaction time cause1->solution1a solution1b Ensure inert atmosphere cause1->solution1b solution2 Use dry reagents cause2->solution2 solution3 Verify temperature (180°C) cause3->solution3

Caption: Troubleshooting logic for low yield in the methylation step.

References

Technical Support Center: Resolving Enantiomers of 3-(1-Cyanoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the successful enantiomeric resolution of 3-(1-cyanoethyl)benzoic acid. This crucial chiral intermediate is often used in the synthesis of various pharmaceutical compounds, and achieving high enantiomeric purity is critical for its application.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for resolving the enantiomers of this compound?

A1: The most prevalent and industrially scalable method for resolving racemic this compound is through the formation of diastereomeric salts.[1] This process involves reacting the racemic carboxylic acid with an enantiomerically pure chiral amine, known as a resolving agent. The resulting diastereomeric salts possess different physical properties, most notably different solubilities in a given solvent system. This difference allows for their separation by fractional crystallization.

Q2: Which chiral resolving agents are suitable for the resolution of this compound?

A2: A variety of chiral amines can be employed as resolving agents for carboxylic acids like this compound. A commonly used and effective resolving agent is (S)-(-)-α-phenylethylamine. Other potential resolving agents include naturally occurring alkaloids like brucine (B1667951) and cinchonidine, although the selection of the optimal agent often requires experimental screening to achieve efficient separation.

Q3: How is the enantiomeric excess (e.e.) of the resolved this compound determined?

A3: The enantiomeric excess of the resolved product is typically determined using chiral High-Performance Liquid Chromatography (HPLC). This analytical technique utilizes a chiral stationary phase that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. The e.e. is calculated from the relative peak areas of the two enantiomers.

Q4: Can I use an alternative to classical resolution for obtaining a single enantiomer of this compound?

A4: Yes, alternative methods include stereoselective synthesis and biocatalysis. Stereoselective synthesis aims to produce the desired enantiomer directly, for instance, through asymmetric hydrocyanation of a suitable precursor. Biocatalysis, on the other hand, employs enzymes like nitrile hydratases that can selectively react with one enantiomer in the racemic mixture, a process known as kinetic resolution.

Troubleshooting Guides

This section addresses specific issues you might encounter during the resolution of this compound.

Problem 1: Poor or No Crystallization of the Diastereomeric Salt

Symptoms:

  • The solution remains clear even after cooling and extended stirring.

  • An oil forms instead of solid crystals.

Possible Cause Troubleshooting Steps
Inappropriate Solvent System The solubility of both diastereomeric salts is too high in the chosen solvent.
- Try a less polar solvent or a mixture of solvents. For instance, if crystallization fails in pure ethanol (B145695), try a mixture of ethanol and water, or a less polar solvent like ethyl acetate.
Concentration is Too Low The concentration of the diastereomeric salts in the solution is below the saturation point.
- Carefully evaporate some of the solvent under reduced pressure to increase the concentration.
Supersaturation The solution is supersaturated, which can inhibit crystal nucleation.
- Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface.
- Add a seed crystal of the desired diastereomeric salt if available.
Impure Starting Materials Impurities in the racemic this compound or the chiral resolving agent can interfere with crystallization.
- Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).
- Recrystallize the racemic acid before the resolution experiment if necessary.
Problem 2: Low Yield of the Resolved Enantiomer

Symptoms:

  • The amount of the desired enantiomer obtained after resolution and acidification is significantly less than the theoretical 50%.

Possible Cause Troubleshooting Steps
Incomplete Crystallization A significant amount of the less soluble diastereomeric salt remains in the mother liquor.
- Optimize the crystallization conditions (solvent, temperature, cooling rate) to maximize the recovery of the desired salt.
- The mother liquor can be concentrated and subjected to a second crystallization to recover more of the less soluble salt.
Co-precipitation of the More Soluble Diastereomer The more soluble diastereomeric salt crystallizes along with the less soluble one, reducing the purity and effective yield of the desired enantiomer.
- Perform recrystallization of the obtained diastereomeric salt to improve its purity.
Losses During Isolation and Purification Material is lost during filtration, washing, and the acidification step to regenerate the free acid.
- Ensure efficient transfer of solids during filtration.
- Wash the crystals with a minimal amount of cold solvent to avoid dissolving the product.
- Optimize the extraction procedure for the recovery of the free acid after acidification.
Problem 3: Low Enantiomeric Excess (e.e.) of the Final Product

Symptoms:

  • Chiral HPLC analysis shows a significant peak for the undesired enantiomer.

Possible Cause Troubleshooting Steps
Insufficient Purity of the Diastereomeric Salt The crystallized salt is a mixture of both diastereomers.
- Recrystallize the diastereomeric salt one or more times until a constant specific rotation or a satisfactory e.e. is achieved.
Racemization During the Process The chiral center of this compound or the resolving agent is susceptible to racemization under the experimental conditions.
- Avoid harsh conditions such as high temperatures or strong acidic/basic environments for prolonged periods.
Inaccurate Chiral HPLC Analysis The analytical method may not be optimized, leading to poor peak separation and inaccurate integration.
- Optimize the chiral HPLC method by adjusting the mobile phase composition, flow rate, and column temperature.
- Ensure baseline separation of the enantiomer peaks for accurate quantification.

Experimental Protocols

Resolution of Racemic this compound using (S)-(-)-α-Phenylethylamine

This protocol provides a general guideline. The optimal conditions, especially the solvent system and crystallization temperature, may require some optimization.

1. Formation of Diastereomeric Salts:

  • In a suitable flask, dissolve racemic this compound (1 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or a mixture with water) with gentle heating.

  • In a separate flask, dissolve (S)-(-)-α-phenylethylamine (0.5-1.0 equivalent) in the same solvent.

  • Slowly add the solution of the chiral amine to the solution of the racemic acid while stirring.

  • Allow the mixture to cool slowly to room temperature, and then potentially in an ice bath or refrigerator to induce crystallization of the less soluble diastereomeric salt.

2. Isolation of the Diastereomeric Salt:

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • The mother liquor can be saved for the isolation of the other enantiomer.

3. Regeneration of the Enantiomerically Enriched Carboxylic Acid:

  • Suspend the collected diastereomeric salt crystals in water.

  • Add a strong acid, such as 2M hydrochloric acid, until the solution is acidic (pH 1-2), which will protonate the carboxylic acid and form the hydrochloride salt of the chiral amine.

  • Extract the liberated enantiomerically enriched this compound with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Remove the solvent under reduced pressure to obtain the resolved this compound.

4. Determination of Enantiomeric Excess:

  • Prepare a solution of the resolved product in a suitable solvent.

  • Analyze the sample using a chiral HPLC system equipped with a suitable chiral column (e.g., a polysaccharide-based column).

  • Calculate the enantiomeric excess based on the integrated peak areas of the two enantiomers.

Data Presentation

The following tables present hypothetical but realistic data for the resolution of this compound to illustrate expected outcomes.

Table 1: Resolution of Racemic this compound with (S)-(-)-α-Phenylethylamine

Parameter Value
Starting Racemic Acid10.0 g
Chiral Resolving Agent(S)-(-)-α-Phenylethylamine
Solvent SystemEthanol/Water (9:1)
Yield of Diastereomeric Salt6.5 g
Yield of Resolved Acid3.8 g (38% of initial racemic)
Enantiomeric Excess (e.e.)>98% (for the S-enantiomer)
Specific Rotation [α]D+X.X° (c=1, Chloroform)

Table 2: Chiral HPLC Analysis Parameters

Parameter Condition
Column Chiralpak AD-H (or equivalent)
Mobile Phase Hexane/Isopropanol/Trifluoroacetic Acid (90:10:0.1)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Column Temperature 25 °C
Retention Time (R-enantiomer) ~8.5 min
Retention Time (S-enantiomer) ~10.2 min

Visualizations

experimental_workflow racemic_acid Racemic this compound diastereomeric_salts Mixture of Diastereomeric Salts in Solution racemic_acid->diastereomeric_salts chiral_amine Chiral Resolving Agent ((S)-(-)-α-Phenylethylamine) chiral_amine->diastereomeric_salts solvent Solvent (e.g., Ethanol/Water) solvent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble mother_liquor Mother Liquor (Contains More Soluble Salt) crystallization->mother_liquor filtration Filtration less_soluble->filtration mother_liquor->filtration acidification Acidification (e.g., HCl) filtration->acidification Crystals extraction Extraction acidification->extraction resolved_enantiomer Enantiomerically Enriched This compound extraction->resolved_enantiomer hplc_analysis Chiral HPLC Analysis resolved_enantiomer->hplc_analysis ee_determination e.e. Determination hplc_analysis->ee_determination

Caption: Experimental workflow for the resolution of this compound.

chiral_resolution_principle cluster_racemic Racemic Mixture (Enantiomers) cluster_diastereomers Diastereomeric Salts R_acid R-Acid RS_salt R-Acid : S-Base R_acid->RS_salt S_acid S-Acid SS_salt S-Acid : S-Base S_acid->SS_salt chiral_base Chiral Base (S-Base) chiral_base->RS_salt chiral_base->SS_salt separation Separation (e.g., Crystallization) RS_salt->separation SS_salt->separation isolated_RS Isolated R-Acid : S-Base separation->isolated_RS isolated_SS Isolated S-Acid : S-Base separation->isolated_SS regeneration_R Regeneration isolated_RS->regeneration_R regeneration_S Regeneration isolated_SS->regeneration_S pure_R Pure R-Acid regeneration_R->pure_R pure_S Pure S-Acid regeneration_S->pure_S

Caption: Principle of chiral resolution via diastereomeric salt formation.

References

stability and storage conditions for 3-(1-Cyanoethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 3-(1-Cyanoethyl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store this compound in a dry, dark place at -20°C. For short-term storage (days to weeks), 0-4°C is suitable.[1] Some suppliers also indicate that the product can be stored at room temperature.[2][3][4] Always refer to the product-specific information provided by the supplier, as storage conditions may be periodically reviewed and optimized.[5]

Q2: What is the expected shelf life of this compound?

A2: The shelf life can vary by supplier. Some sources indicate a shelf life of 12 months when stored at room temperature.[2][6] Another supplier suggests a shelf life of over 3 years if stored properly.[1] For stock solutions, the storage period is shorter: 6 months at -80°C and 1 month at -20°C.[7]

Q3: Is this compound stable under normal laboratory conditions?

A3: Yes, this compound is stable under normal conditions.[8] It is also stable enough for shipping at ambient temperatures for a few weeks.[1]

Q4: Are there any specific materials or substances that are incompatible with this compound?

A4: Yes, you should avoid contact with strong bases and oxidizing agents.[8]

Q5: What are the hazardous decomposition products of this compound?

A5: Under fire conditions, hazardous decomposition products can include carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen cyanide.[8]

Troubleshooting Guide

This guide addresses potential issues related to the stability and handling of this compound during experiments.

Issue 1: Unexpected experimental results or suspected degradation of the compound.

  • Possible Cause: Improper storage conditions.

    • Solution: Verify that the compound has been stored according to the recommended guidelines (see FAQs). Long-term exposure to ambient temperatures, light, or moisture can potentially lead to degradation.

  • Possible Cause: Contamination.

    • Solution: Ensure that the compound has not come into contact with incompatible materials such as strong bases or oxidizing agents.[8] Review handling procedures to prevent cross-contamination.

  • Possible Cause: Age of the compound.

    • Solution: Check the expiration date or shelf life of your specific lot. If the compound is old, consider using a fresh batch for your experiments.

Issue 2: The compound has changed in appearance (e.g., color change).

  • Possible Cause: Degradation or contamination.

    • Solution: A change in the physical appearance of the white to off-white solid may indicate a stability issue.[5] It is advisable to use a fresh supply of the compound and to review storage and handling protocols to identify any potential sources of contamination or exposure to adverse conditions.

Stability and Storage Data Summary

ParameterConditionDurationReference
Storage Temperature (Solid) Room TemperatureLong-term[2][3][4]
0 - 4°CShort-term (days to weeks)[1]
-20°CLong-term (months to years)[1]
Storage Temperature (Stock Solution) -20°C1 month[7]
-80°C6 months[7]
Shelf Life (Solid) 12 monthsAt room temperature[2]
>3 yearsIf stored properly[1]
Incompatible Materials Strong bases, Oxidizing agentsN/A[8]
Hazardous Decomposition Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx), Hydrogen cyanideUnder fire conditions[8]

Experimental Workflow for Stability Troubleshooting

Stability_Troubleshooting cluster_0 Troubleshooting Flow Start Unexpected Experimental Results Check_Storage Verify Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Storage_OK Storage Conditions Correct? Check_Storage->Storage_OK Check_Handling Review Handling Procedures for Incompatible Materials (Strong Bases, Oxidizing Agents) Storage_OK->Check_Handling Yes Correct_Storage Correct Storage Conditions Storage_OK->Correct_Storage No Handling_OK Handling Procedures Correct? Check_Handling->Handling_OK Check_Age Check Compound Age and Shelf Life Handling_OK->Check_Age Yes Correct_Handling Revise Handling Protocols Handling_OK->Correct_Handling No Age_OK Within Shelf Life? Check_Age->Age_OK Use_New_Batch Use a Fresh Batch of Compound Age_OK->Use_New_Batch No Age_OK->Use_New_Batch Yes, but issue persists End Problem Resolved Use_New_Batch->End Correct_Storage->Use_New_Batch Correct_Handling->Use_New_Batch

Caption: Troubleshooting workflow for stability issues.

References

troubleshooting low enantioselectivity in nitrile hydratase screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges encountered during nitrile hydratase (NHase) screening, with a particular focus on overcoming low enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the enantioselectivity of a nitrile hydratase reaction?

A1: The enantioselectivity of nitrile hydratases is a multifactorial property influenced by several critical parameters of the reaction environment and the enzyme's structure. Key factors include:

  • pH: The pH of the reaction medium can significantly affect the ionization state of amino acid residues in the enzyme's active site and the substrate, thereby influencing substrate binding and the catalytic mechanism. Optimal pH for enantioselectivity may differ from the optimal pH for overall activity.[1][2]

  • Temperature: Temperature impacts the flexibility of the enzyme's structure. Lowering the reaction temperature can sometimes enhance enantioselectivity by rigidifying the enzyme structure and increasing the energy difference between the transition states for the two enantiomers.[3]

  • Substrate Concentration: High substrate concentrations can sometimes lead to substrate inhibition or altered binding modes, which may negatively impact enantioselectivity. Optimizing the substrate concentration is crucial for achieving high enantiomeric excess (ee%).[1]

  • Enzyme Concentration: The amount of biocatalyst used can influence the reaction rate and, in some cases, the observed enantioselectivity, particularly in whole-cell catalysis.[1]

  • Co-solvents and Additives: The presence of organic co-solvents or other additives in the reaction mixture can alter the enzyme's conformation and the solubility of the substrate, thereby affecting enantioselectivity.

  • Enzyme Structure: The inherent structure of the nitrile hydratase, particularly the amino acid residues lining the substrate-binding pocket and access tunnel, plays a crucial role in determining its enantiopreference.[4]

Q2: My nitrile hydratase shows high activity but low enantioselectivity. What are the initial troubleshooting steps?

A2: High activity with low enantioselectivity is a common challenge. Here are the initial steps to address this issue:

  • Optimize Reaction Temperature: Systematically screen a range of temperatures (e.g., 4°C to 40°C) to determine if a lower temperature improves enantioselectivity.

  • Vary the pH: Perform the reaction at different pH values (e.g., in increments of 0.5 pH units from 6.0 to 8.5) to identify the optimal pH for enantioselectivity.[1]

  • Adjust Substrate Concentration: Test a range of substrate concentrations to rule out any negative effects of high concentrations on enantioselectivity.

  • Consider Whole-Cell vs. Cell-Free Extract: If using whole cells, consider that other enzymes within the cell could be affecting the reaction. Using a cell-free extract or purified enzyme can help isolate the activity of the nitrile hydratase.

Q3: How can I improve the enantioselectivity of my nitrile hydratase through protein engineering?

A3: Protein engineering is a powerful tool for enhancing the enantioselectivity of nitrile hydratases. The primary approach is site-directed mutagenesis, which involves altering specific amino acid residues within the enzyme. Key strategies include:

  • Rational Design: Based on the 3D structure of the enzyme, identify amino acid residues in the active site or substrate access tunnel that interact with the substrate. Mutating these residues to alter steric hindrance or electronic interactions can improve enantioselectivity.[4]

  • Directed Evolution: This involves creating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) and screening for mutants with improved enantioselectivity.

Q4: What analytical methods are suitable for determining the enantiomeric excess (ee%) of the amide product?

A4: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying enantiomers of chiral amides produced in nitrile hydratase reactions.[5] Key considerations for developing a chiral HPLC method include:

  • Chiral Stationary Phase (CSP): A variety of CSPs are commercially available. Screening different columns is often necessary to find one that provides adequate separation for your specific amide.

  • Mobile Phase: The composition of the mobile phase (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed-phase) needs to be optimized to achieve good resolution.[1]

  • Detector: A UV detector is typically used for detecting the amide products.

Troubleshooting Guides

Guide 1: Low Enantioselectivity in Initial Screening

If you are observing low enantiomeric excess (ee%) during the initial screening of nitrile hydratases, follow this systematic troubleshooting workflow.

LowEnantioselectivityTroubleshooting Start Low ee% Observed CheckPurity Verify Purity of Substrate and Product Standards Start->CheckPurity OptimizeConditions Systematically Optimize Reaction Conditions CheckPurity->OptimizeConditions VaryTemp Vary Temperature (e.g., 4°C, 15°C, 25°C, 37°C) OptimizeConditions->VaryTemp VarypH Vary pH (e.g., 6.0, 7.0, 8.0) OptimizeConditions->VarypH VarySubstrateConc Vary Substrate Concentration (e.g., 1 mM, 10 mM, 50 mM) OptimizeConditions->VarySubstrateConc AnalyzeResults Analyze ee% at Each Condition VaryTemp->AnalyzeResults VarypH->AnalyzeResults VarySubstrateConc->AnalyzeResults Improved ee% Improved AnalyzeResults->Improved Significant Improvement NotImproved ee% Not Improved AnalyzeResults->NotImproved No Significant Improvement End Proceed with Optimized Conditions Improved->End ConsiderEngineering Consider Protein Engineering (Site-Directed Mutagenesis) NotImproved->ConsiderEngineering End2 Select New Enzyme Candidate or Redesign Experiment ConsiderEngineering->End2

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for the Purity Assessment of CEBA

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the purity assessment of "CEBA." It has come to our attention that the acronym "CEBA" is commonly used to refer to two distinct chemical entities: 3-(1-Cyanoethyl)benzoic acid and 4-(2-carboxyethyl)benzoic acid . Given the potential for ambiguity, this guide will address the purity assessment of both compounds.

The purity of active pharmaceutical ingredients (APIs) and key chemical intermediates is a critical parameter in drug development and manufacturing, directly impacting safety and efficacy. This document outlines and compares various analytical methodologies, offering supporting data and detailed experimental protocols to assist researchers in selecting the most appropriate techniques for their specific needs.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for purity assessment depends on several factors, including the chemical nature of the analyte, the expected impurities, the required level of sensitivity and accuracy, and the available instrumentation. The following tables summarize the key performance characteristics of commonly employed analytical methods for the two potential "CEBA" compounds.

Table 1: Purity Assessment Techniques for this compound
Technique Principle Typical Performance Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Linearity: 0.1-100 µg/mLLOD: ~0.01 µg/mLAccuracy: 98-102%Precision (RSD): <2%High resolution and sensitivity, suitable for quantifying trace impurities.Requires method development, higher cost of instrumentation and solvents.
Gas Chromatography (GC) Separation based on volatility and polarity.Linearity: 0.1-100 µg/mLLOD: ~0.01 µg/mLAccuracy: 98-102%Precision (RSD): <2%Excellent for volatile impurities, often coupled with Mass Spectrometry (MS) for identification.Requires derivatization for non-volatile compounds, potential for thermal degradation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Quantitative (qNMR) with appropriate standards.Provides detailed structural information, can identify and quantify impurities without a reference standard for the impurity itself.Lower sensitivity compared to chromatographic methods, higher instrumentation cost.
Melting Point Analysis Determination of the temperature range over which the solid melts.A sharp melting point close to the literature value (145-148 °C) indicates high purity.Simple, inexpensive, and rapid method for a preliminary purity check.Non-specific, susceptible to subjective interpretation, and only effective for major impurities that depress the melting point.
Titration Neutralization of the carboxylic acid group with a standardized base.Accuracy: 98-102%Precision (RSD): <2%Simple, cost-effective, and provides a measure of the total acid content.Non-specific, will not differentiate between the main compound and acidic impurities.
Table 2: Purity Assessment Techniques for 4-(2-carboxyethyl)benzoic acid
Technique Principle Typical Performance Advantages Disadvantages
High-Performance Liquid Chromatography (HPLC) Separation based on polarity.Linearity: 0.1-100 µg/mLLOD: ~0.01 µg/mLAccuracy: 98-102%Precision (RSD): <2%High resolution and sensitivity, ideal for separating structurally similar impurities.Method development required, higher operational costs.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Quantitative (qNMR) with an internal standard.Provides unambiguous structural confirmation and can quantify impurities without the need for impurity reference standards.Lower sensitivity than HPLC for trace impurities, expensive instrumentation.
Differential Scanning Calorimetry (DSC) Measurement of the difference in heat flow between a sample and a reference as a function of temperature.Provides a highly accurate melting point and can estimate purity based on the melting endotherm.Highly accurate and reproducible melting point determination, can provide a quantitative purity value.Requires specialized equipment, may not be suitable for all types of impurities.
Melting Point Analysis Determination of the temperature range over which the solid melts.A sharp melting point close to the literature value (289-293 °C) suggests high purity.[1]Quick and inexpensive preliminary assessment of purity.Not specific and only sensitive to significant levels of impurities that affect the melting point.
Titration Neutralization of the two carboxylic acid groups with a standardized base.Accuracy: 98-102%Precision (RSD): <2%Simple and inexpensive method to determine the overall acid content.Non-specific, cannot distinguish between the target molecule and other acidic impurities.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

HPLC Method for Purity Assessment of this compound

Principle: This reverse-phase HPLC method separates the analyte from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable acid for pH adjustment)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid. The exact ratio may need to be optimized.

  • Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh the sample to be tested and dissolve it in the mobile phase to a concentration similar to the primary standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 230 nm

  • Analysis: Inject the standard and sample solutions into the chromatograph. The purity of the sample is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (Area Percent method). For higher accuracy, a calibration curve generated from the standard solutions should be used for quantification.

Workflow Diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing prep_mobile Mobile Phase Preparation instrument HPLC System Setup (Column, Detector, Flow Rate) prep_mobile->instrument prep_std Standard Solution Preparation injection Inject Samples and Standards prep_std->injection prep_sample Sample Solution Preparation prep_sample->injection instrument->injection data_acq Data Acquisition (Chromatogram) injection->data_acq integration Peak Integration data_acq->integration quantification Purity Calculation (Area % or Calibration Curve) integration->quantification report Generate Report quantification->report NMR_Purity_Assessment cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation weigh Weigh Sample (& Internal Standard for qNMR) dissolve Dissolve in Deuterated Solvent weigh->dissolve acquire Acquire ¹H NMR Spectrum dissolve->acquire process Process Spectrum acquire->process interpret Interpret Spectrum (Chemical Shifts, Integration) process->interpret purity Assess Purity (Identify Impurity Signals, qNMR Calculation) interpret->purity MeltingPoint_Decision_Pathway start Measure Melting Point compare Compare with Literature Value start->compare sharp Sharp Melting Point (within 1-2 °C range)? compare->sharp pure High Purity Indicated sharp->pure Yes impure Potential Impurities Present sharp->impure No further_analysis Proceed with Chromatographic/Spectroscopic Analysis pure->further_analysis impure->further_analysis

References

Validation of 3-(1-Cyanoethyl)benzoic Acid as a Precursor for Ketoprofen: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of 3-(1-Cyanoethyl)benzoic acid as a viable precursor for the synthesis of Ketoprofen, a widely used non-steroidal anti-inflammatory drug (NSAID). Through a detailed comparison with alternative synthetic routes, supported by experimental data and protocols, this document aims to equip researchers and drug development professionals with the necessary information to make informed decisions regarding their synthetic strategies.

Executive Summary

The synthesis of Ketoprofen utilizing this compound as a key intermediate presents a robust and efficient pathway. This method, proceeding through a two-step sequence of Friedel-Crafts acylation and subsequent hydrolysis, offers high yields and purity. When compared to other established and emerging synthetic routes, it demonstrates a competitive profile in terms of efficiency and scalability. This guide will delve into the quantitative performance, detailed experimental procedures, and visual representations of this primary route alongside notable alternatives.

Comparative Data on Ketoprofen Synthesis Routes

The following table summarizes the quantitative data for the synthesis of Ketoprofen using this compound and compares it with alternative precursors.

Synthesis RouteStarting MaterialKey IntermediatesOverall Yield (%)Purity (%)Key AdvantagesKey Disadvantages
Primary Route This compound 3-(1-Cyanoethyl)benzoyl chloride, 2-(3-benzoylphenyl)propionitrile (B120230)77-93% (calculated from step-wise yields)>99.8%High purity and good overall yield.Involves the use of thionyl chloride and a Friedel-Crafts catalyst.
Alternative Route 13-Cyanomethyl-benzoic acid-73.8%99.8%Fewer steps from a closely related starting material.[1]Requires an α-monomethylation step.
Alternative Route 2CyclohexanoneBenzyl (B1604629) cyclohexanone, dihydrobenzofuranone intermediate44%Not specifiedGreener synthesis, avoids hazardous reactants like benzene (B151609).[2]Multi-step process with a lower overall yield.[2]
Alternative Route 33-Iodobenzoic acid-58%Not specifiedMild reaction conditions and good chemoselectivity.[3]A five-step synthesis.[3]

Synthesis of Ketoprofen from this compound: A Detailed Examination

The synthesis of Ketoprofen from this compound is a well-documented and efficient process. The key intermediate, 3-(1-Cyanoethyl)benzoyl chloride, is first synthesized and then utilized in a Friedel-Crafts acylation reaction with benzene, followed by hydrolysis of the resulting nitrile to yield Ketoprofen.[4][5]

Experimental Workflow and Signaling Pathway

The overall synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Hydrolysis A This compound B 3-(1-Cyanoethyl)benzoyl chloride A->B SOCl2, cat. DMF D 2-(3-benzoylphenyl)propionitrile B->D AlCl3 C Benzene C->D E Ketoprofen D->E H2SO4, H2O

Caption: Synthesis of Ketoprofen from this compound.

Quantitative Data for the Primary Synthesis Route
StepReactionKey Reagents & SolventsTemperature (°C)Time (h)Yield (%)Purity (%)
1Friedel-Crafts Acylation3-(1-Cyanoethyl)benzoyl chloride, Benzene, Aluminum chloride0-5 (addition), then 60 (reflux)2-485-95>98
2Hydrolysis2-(3-Benzoylphenyl)propionitrile, Sulfuric acid, Water120-1304-890-98>99.5
3PurificationMethanol or Ethanol/WaterRoom temp. to 0-->99.8
Detailed Experimental Protocols

Protocol 1: Synthesis of 2-(3-benzoylphenyl)propionitrile via Friedel-Crafts Acylation [6]

  • Materials: 3-(1-Cyanoethyl)benzoyl chloride, Anhydrous benzene, Anhydrous aluminum chloride (AlCl₃), 10% aqueous Hydrochloric acid (HCl), Saturated aqueous Sodium bicarbonate (NaHCO₃), Anhydrous magnesium sulfate (B86663) (MgSO₄), Round-bottom flask with reflux condenser, dropping funnel, and magnetic stirrer, Ice bath, Heating mantle.

  • Procedure:

    • To a stirred suspension of anhydrous aluminum chloride (1.5 eq) in anhydrous benzene (10 volumes) in a round-bottom flask cooled in an ice bath (0-5 °C), add a solution of 3-(1-Cyanoethyl)benzoyl chloride (1.0 eq) in anhydrous benzene (2 volumes) dropwise from the dropping funnel.

    • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 60°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice containing concentrated HCl (2 volumes).

    • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Synthesis of Ketoprofen via Hydrolysis of 2-(3-benzoylphenyl)propionitrile [6]

  • Materials: 2-(3-benzoylphenyl)propionitrile, Concentrated Sulfuric Acid, Water, Toluene (B28343), Petroleum ether or Methanol.

  • Procedure:

    • In a round-bottom flask, add 2-(3-benzoylphenyl)propionitrile to a mixture of sulfuric acid and water.

    • Heat the mixture to 120-130°C and maintain for 4-8 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature, which should result in the precipitation of the crude Ketoprofen.

    • Pour the mixture into cold water and stir for 30 minutes.

    • Collect the solid precipitate by vacuum filtration and wash with cold water until the filtrate is neutral.

    • For purification, recrystallize the crude Ketoprofen from a mixture of toluene and petroleum ether or methanol/water to obtain pure, crystalline Ketoprofen.

    • Dry the final product under vacuum.

Alternative Synthesis Routes for Ketoprofen

A comparative analysis with alternative synthetic pathways is crucial for a comprehensive validation. Below are summaries and visualizations of prominent alternative routes.

Alternative Route 1: From 3-Cyanomethyl-benzoic Acid

This route is notable for its use of a closely related starting material and achieves a high yield and purity.[1]

G A 3-Cyanomethyl-benzoic acid B Friedel-Crafts Intermediate A->B Friedel-Crafts Reaction C α-monomethylated Intermediate B->C α-monomethylation D Ketoprofen C->D Hydrolysis G A Cyclohexanone B Enamine A->B Stork enamine alkylation C Benzyl cyclohexanone B->C Reaction with benzyl chloride, then hydrolysis D Dihydrobenzofuranone intermediate C->D Aldol addition/intramolecular enol-lactonization E Arylpropionic acid derivative D->E Pyrolytic aromatization F Ketoprofen E->F Benzylic oxidation G A 3-Iodobenzoic acid B Friedel-Crafts acylation product A->B Friedel-Crafts acylation with benzene C Coupling product with diethyl malonate B->C Coupling reaction with diethyl malonate D Methylated intermediate C->D Methylation E Decarbalkoxylated intermediate D->E Krapcho decarbalkoxylation F Ketoprofen E->F Ester hydrolysis

References

A Comparative Guide to 3-(1-Cyanoethyl)benzoic Acid and Other Nitrile-Containing Building Blocks for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 3-(1-Cyanoethyl)benzoic acid with other relevant nitrile-containing building blocks, offering insights into their chemical properties, reactivity, and applications in drug discovery and organic synthesis. The inclusion of experimental data, detailed protocols, and visual diagrams aims to facilitate informed decisions in the selection of appropriate molecular scaffolds for the development of novel therapeutics.

Introduction: The Versatility of Nitrile-Containing Building Blocks

Nitrile-containing compounds are integral to modern medicinal chemistry, with the cyano group being a key functional moiety in numerous approved drugs.[1] This functional group can significantly modulate the physicochemical and pharmacokinetic properties of a molecule, enhancing bioavailability, metabolic stability, and binding affinity to biological targets through various interactions such as hydrogen bonding, and polar and π-π interactions.[2] Furthermore, the nitrile group serves as a versatile synthetic handle, readily transformable into other functional groups like amines, amides, and carboxylic acids, making nitrile-containing molecules valuable building blocks in organic synthesis.[3]

This guide focuses on this compound, a bifunctional molecule featuring both a carboxylic acid and a cyanoethyl group, and compares it with other nitrile-containing building blocks, primarily isomers of cyanobenzoic acid.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a building block are critical determinants of its suitability for a particular synthetic application and its potential influence on the properties of the final compound. Below is a comparison of key properties of this compound and other relevant nitrile-containing building blocks.

PropertyThis compound3-Cyanobenzoic acid4-Cyanobenzoic acid
CAS Number 5537-71-31877-72-1619-65-8
Molecular Formula C₁₀H₉NO₂C₈H₅NO₂C₈H₅NO₂
Molecular Weight 175.18 g/mol 147.13 g/mol 147.13 g/mol
Melting Point 145-148 °C220-224 °C>300 °C
Appearance White to off-white crystalline solidWhite to off-white crystalline solidWhite crystalline powder
pKa Not explicitly found, but expected to be similar to benzoic acid (4.2)Not explicitly found, but electron-withdrawing cyano group will lower pKaNot explicitly found, but electron-withdrawing cyano group will lower pKa

Reactivity and Synthetic Applications

The reactivity of these building blocks is largely dictated by the interplay between the carboxylic acid and the nitrile-containing substituent.

Reactivity of the Carboxylic Acid Group

The carboxylic acid moiety in all these building blocks can undergo standard transformations such as esterification and amidation. The electronic nature of the substituent on the aromatic ring influences the reactivity of the carboxylic acid. Electron-withdrawing groups, like the cyano and cyanoethyl groups, increase the acidity of the carboxylic acid, making the carboxylate a better leaving group in certain reactions.[4]

Amide Bond Formation:

A crucial reaction in drug discovery is the formation of amides. While direct comparative data on reaction yields is scarce, the general principle is that a more acidic carboxylic acid will react more readily with a coupling agent to form an activated intermediate, which then reacts with an amine.

Illustrative Reaction Pathway: Amide Synthesis

Amide_Synthesis Carboxylic_Acid R-COOH (e.g., this compound) Activated_Intermediate Activated Intermediate Carboxylic_Acid->Activated_Intermediate + Coupling Agent Coupling_Agent Coupling Agent (e.g., HATU, DCC) Amide_Product R-CO-NH-R' Activated_Intermediate->Amide_Product + Amine Amine R'-NH₂ Ketoprofen_Synthesis cluster_0 Activation cluster_1 Friedel-Crafts Acylation cluster_2 Hydrolysis 3_CEBA This compound Acyl_Chloride 3-(1-Cyanoethyl)benzoyl chloride 3_CEBA->Acyl_Chloride + SOCl₂ Ketoprofen_Precursor 2-(3-Benzoylphenyl)propionitrile Acyl_Chloride->Ketoprofen_Precursor + Benzene, AlCl₃ Benzene Benzene Ketoprofen Ketoprofen Ketoprofen_Precursor->Ketoprofen H₂O, H⁺

References

A Comparative Study of Nitrile Hydratases for the Enantioselective Synthesis of 3-(1-Amidoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Nitrile Hydratase Performance in the Asymmetric Hydration of 3-(1-Cyanoethyl)benzoic Acid.

The enzymatic hydration of nitriles to their corresponding amides offers a green and highly selective alternative to traditional chemical methods. For the synthesis of chiral amides, nitrile hydratases (NHases) are of particular interest due to their potential for high enantioselectivity. This guide provides a comparative analysis of various nitrile hydratases for the enantioselective hydration of this compound, a key intermediate in the synthesis of various pharmaceuticals.

Performance Comparison of Nitrile Hydratases

The selection of an appropriate nitrile hydratase is critical for achieving high efficiency and enantioselectivity. Nitrile hydratases are broadly classified into two major types based on their metal cofactor: iron-type (Fe-NHase) and cobalt-type (Co-NHase).[1] This distinction often correlates with their catalytic properties.

A screening of various purified nitrile hydratases has revealed significant differences in their ability to resolve racemic this compound. The following table summarizes the performance of selected nitrile hydratases on this substrate and other structurally related chiral nitriles.

EnzymeSource OrganismMetal CofactorSubstrateEnantiomeric Ratio (E)Reference
iso2 Nitriliruptor alkaliphilusCobaltThis compound> 100[1]
AJ270 Rhodococcus erythropolis AJ270Irontrans-2,2-dimethyl-3-phenylcyclopropanecarbonitrileee value of 84.7%[2]
HaA2 Rhodopseudomonas palustris HaA2Cobalt2-Phenylpropionitrile> 100[1]
CGA009 Rhodopseudomonas palustris CGA009Cobalt2-Phenylpropionitrile> 100[1]
1021 Sinorhizobium meliloti 1021CobaltNot specified for high E-[1]

Key Observations:

  • The cobalt-containing nitrile hydratase from the alkaliphilic bacterium Nitriliruptor alkaliphilus (iso2) demonstrates exceptional enantioselectivity for this compound, with an enantiomeric ratio exceeding 100.[1]

  • The iron-containing NHase from Rhodococcus erythropolis AJ270 has shown enantioselectivity towards other chiral nitriles, suggesting it could be a candidate for optimization, although its performance on this compound is not explicitly reported.[2]

  • Other cobalt-type NHases, such as those from Rhodopseudomonas palustris strains HaA2 and CGA009, exhibit high enantioselectivity for structurally similar arylpropionitriles, indicating their potential for the target substrate.[1]

Experimental Protocols

A generalized protocol for the screening and evaluation of nitrile hydratase activity towards this compound is provided below. This protocol is based on established methodologies for nitrile hydratase assays.[3][4]

1. Enzyme Preparation:

  • The nitrile hydratase can be used as a whole-cell catalyst, cell-free extract, or purified enzyme. For initial screening, lyophilized whole cells or cell-free extracts are often convenient.

2. Reaction Setup:

  • Prepare a reaction mixture containing:

    • Phosphate buffer (e.g., 100 mM, pH 7.5)

    • This compound (substrate, e.g., 10-50 mM)

    • Enzyme preparation (e.g., 5-20 mg/mL of lyophilized cells)

  • The reaction is typically carried out in a shaking incubator at a controlled temperature (e.g., 25-37 °C).

3. Reaction Monitoring:

  • At specific time intervals, withdraw aliquots from the reaction mixture.

  • Stop the enzymatic reaction by adding an acid (e.g., HCl) or a water-miscible organic solvent (e.g., acetonitrile).

  • Centrifuge the sample to remove enzyme/cell debris.

4. Product Analysis:

  • The supernatant is analyzed by chiral High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the substrate and the amide product.

  • A chiral stationary phase is used to separate the enantiomers of the substrate and/or product to determine the enantiomeric excess (ee) and the enantiomeric ratio (E).

5. Calculation of Key Parameters:

  • Substrate Conversion (%): [(Initial Substrate Concentration - Final Substrate Concentration) / Initial Substrate Concentration] * 100

  • Product Yield (%): (Moles of Product Formed / Initial Moles of Substrate) * 100

  • Enantiomeric Excess of Product (ee_p, %): [|(R-amide) - (S-amide)| / ((R-amide) + (S-amide))] * 100

  • Enantiomeric Ratio (E): Calculated from the conversion and the enantiomeric excess of the substrate and product.

Workflow and Pathway Diagrams

Experimental Workflow for Nitrile Hydratase Screening

The following diagram illustrates a typical workflow for screening and identifying suitable nitrile hydratases for the enantioselective hydration of a target nitrile.

experimental_workflow cluster_screening Enzyme Screening cluster_evaluation Performance Evaluation cluster_optimization Process Optimization start Racemic this compound reaction Enzymatic Hydration Assay start->reaction nhase_library Nitrile Hydratase Library (Fe/Co-type) nhase_library->reaction analysis Chiral HPLC Analysis reaction->analysis data_analysis Data Analysis (Conversion, ee, E) analysis->data_analysis selection Selection of Hit Enzyme(s) data_analysis->selection optimization Reaction Condition Optimization selection->optimization scale_up Scale-up Synthesis optimization->scale_up end end scale_up->end Enantiopure 3-(1-Amidoethyl)benzoic acid

Caption: A generalized workflow for the screening and optimization of nitrile hydratases.

Signaling Pathway: Enzymatic Cascade for Nitrile Hydrolysis

In many microorganisms, the conversion of nitriles to carboxylic acids proceeds through a two-step enzymatic pathway involving a nitrile hydratase and an amidase.[5]

signaling_pathway substrate This compound amide 3-(1-Amidoethyl)benzoic acid substrate->amide acid 3-(1-Carboxyethyl)benzoic acid amide->acid + H2O - NH3 nhase Nitrile Hydratase (NHase) amidase Amidase

Caption: The two-step enzymatic hydrolysis of a nitrile to a carboxylic acid.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Confirmation of 3-(1-Cyanoethyl)benzoic Acid and Its Methyl Ester Derivative

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of chemical synthesis and analysis. This guide provides a comprehensive comparison of analytical techniques used to elucidate the structure of 3-(1-Cyanoethyl)benzoic acid and its methyl ester derivative, presenting key experimental data and detailed methodologies to support these findings.

The structural integrity of a chemical compound is paramount in understanding its reactivity, biological activity, and potential applications. For this compound, a versatile building block in organic synthesis, and its derivatives, a combination of spectroscopic methods provides the necessary evidence for structural confirmation. This guide delves into the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the characterization of these compounds.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound and its derivative, Methyl 3-(1-cyanoethyl)benzoate. This side-by-side comparison highlights the influence of the functional group modification on the spectral properties.

Table 1: ¹H NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
This compound 9.55br s1H-COOH
8.15s2HAr-H
7.65m2HAr-H
4.05q1H-CH(CN)-
1.70d3H-CH₃
Methyl 3-(1-cyanoethyl)benzoate 7.97br s1HAr-H
7.88 - 7.95m1HAr-H
7.61 - 7.69m1HAr-H
7.57t1HAr-H
4.17s2H-CH(CN)-
3.88s3H-OCH₃

Table 2: ¹³C NMR Spectroscopic Data

CompoundChemical Shift (δ) ppmAssignment
This compound Data not available in search results
Methyl 3-(1-cyanoethyl)benzoate Data not available in search results

Table 3: Mass Spectrometry Data

Compoundm/z (Top Peak)m/z (2nd Highest)m/z (3rd Highest)
This compound 175160116
Methyl 3-(1-cyanoethyl)benzoate Data not available in search results

Table 4: IR Spectroscopy Data

CompoundWavenumber (cm⁻¹)Assignment
This compound ~2240C≡N stretch
1700-1680C=O stretch (Carboxylic Acid)
3300-2500 (broad)O-H stretch (Carboxylic Acid)
Methyl 3-(1-cyanoethyl)benzoate ~2240C≡N stretch
1730-1715C=O stretch (Ester)
1300-1000C-O stretch (Ester)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are representative protocols for the key analytical techniques used in the structural confirmation of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 300 MHz or higher NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, quartet, multiplet), and coupling constants to elucidate the proton connectivity.

¹³C NMR Acquisition:

  • Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.

  • Analyze the chemical shifts to identify the types of carbon atoms present (e.g., carbonyl, aromatic, aliphatic).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Sample Preparation:

  • Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

  • Inject a small volume (typically 1 µL) of the solution into the GC inlet.

Data Acquisition:

  • The sample is vaporized and separated based on its boiling point and affinity for the GC column.

  • The separated components enter the mass spectrometer, where they are ionized (typically by electron impact).

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data Analysis:

  • Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.

  • Analyze the fragmentation pattern to gain further structural information.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

  • The instrument measures the absorption of infrared radiation by the sample at different wavenumbers.

Data Analysis:

  • Identify characteristic absorption bands corresponding to specific functional groups (e.g., C=O, O-H, C≡N).

  • Compare the obtained spectrum with known spectral databases for confirmation.

Visualizing the Workflow

To illustrate the logical flow of the structural confirmation process, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesize Compound purification Purify Compound (e.g., Recrystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (GC-MS) purification->ms ir IR Spectroscopy purification->ir data_analysis Analyze Spectral Data nmr->data_analysis ms->data_analysis ir->data_analysis structure_elucidation Elucidate Structure data_analysis->structure_elucidation comparison Compare with Expected Structure structure_elucidation->comparison final_confirmation Final Structure Confirmed comparison->final_confirmation

Caption: Experimental workflow for the synthesis and structural confirmation of a chemical compound.

signaling_pathway 3-Chlorobenzoic Acid 3-Chlorobenzoic Acid Intermediate Reaction Intermediate 3-Chlorobenzoic Acid->Intermediate + Propionitrile Propionitrile Propionitrile This compound This compound Intermediate->this compound Hydrolysis Methyl 3-(1-cyanoethyl)benzoate Methyl 3-(1-cyanoethyl)benzoate This compound->Methyl 3-(1-cyanoethyl)benzoate + Methanol (Esterification) Methanol Methanol

Caption: Simplified reaction pathway for the synthesis of this compound and its methyl ester.

A Comparative Review of 3-(1-Cyanoethyl)benzoic Acid Applications in Pharmaceutical Synthesis and Biocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, 3-(1-Cyanoethyl)benzoic acid stands as a pivotal intermediate in organic synthesis, most notably in the production of the widely used non-steroidal anti-inflammatory drug (NSAID), Ketoprofen (B1673614). This guide provides a comparative analysis of its primary applications, offering quantitative data, detailed experimental protocols, and a clear visualization of the chemical and logical processes involved.

Core Applications of this compound

The utility of this compound (CEBA) primarily lies in two distinct areas:

  • Pharmaceutical Synthesis: It is a key building block in the industrial synthesis of Ketoprofen.[1][2][3][4] Its specific structure allows for the efficient construction of the Ketoprofen molecule.

  • Biocatalysis: CEBA serves as a crucial substrate for the screening and characterization of nitrile hydratase enzymes.[5][6] These enzymes are of significant interest for their ability to convert nitriles to amides, a vital reaction in many industrial chemical processes.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its application in synthesis and analysis.

PropertyValue
Molecular Formula C₁₀H₉NO₂[7][8]
Molecular Weight 175.18 g/mol [7]
CAS Number 5537-71-3[7][9]
Melting Point 145-148 °C
Appearance White to off-white crystalline powder[8][10]
Solubility Soluble in polar organic solvents like DMSO[9][11]

I. Application in the Synthesis of Ketoprofen

The synthesis of Ketoprofen from this compound is a well-established multi-step process. This pathway is favored for its efficiency and the high purity of the final product.[2]

Comparative Synthesis of Ketoprofen

While the route involving CEBA is prominent, other synthetic strategies for Ketoprofen exist. The following table compares the CEBA route with a common alternative.

Synthetic RouteKey IntermediateTypical Overall YieldPurityKey AdvantagesKey Disadvantages
Route 1 This compound >90%[12]High (>99%)[12]High yield and purity[2][12]Multi-step process[1][2]
Route 2 3-MethylacetophenoneVariableGoodFewer steps in some variationsPotential for lower yields and more byproducts
Experimental Protocol: Synthesis of Ketoprofen from this compound

The following is a representative, multi-stage protocol for the synthesis of Ketoprofen starting from this compound.

Stage 1: Preparation of 3-(1-Cyanoethyl)benzoyl chloride [1]

  • In a round-bottom flask equipped with a reflux condenser, add this compound.

  • Add an excess of thionyl chloride (SOCl₂), typically 2-3 molar equivalents.

  • Gently reflux the mixture for 1.5 to 2 hours. The reaction can be monitored by the cessation of HCl gas evolution.

  • After completion, cool the mixture to room temperature.

  • Remove the excess thionyl chloride by distillation under reduced pressure to obtain 3-(1-Cyanoethyl)benzoyl chloride.

Stage 2: Friedel-Crafts Acylation to form 2-(3-Benzoylphenyl)propionitrile (B120230) [2]

  • To a solution of 3-(1-Cyanoethyl)benzoyl chloride in a suitable solvent (e.g., benzene), add a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • Stir the reaction mixture at room temperature until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC).

  • Quench the reaction by carefully adding it to ice-water.

  • Extract the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to yield 2-(3-benzoylphenyl)propionitrile.

Stage 3: Hydrolysis to Ketoprofen [12]

  • In a reaction vessel, combine 2-(3-benzoylphenyl)propionitrile with water and sulfuric acid (e.g., in a 1:3:1 weight ratio).

  • With stirring, slowly heat the mixture to 120-130 °C and maintain this temperature for 8-10 hours.

  • Cool the reaction mixture to approximately 70 °C and separate the acidic aqueous layer.

  • Recrystallize the product from a solvent mixture such as toluene (B28343) and heptane.

  • Filter, wash, and dry the crystals to obtain the final Ketoprofen product.

Workflow for Ketoprofen Synthesis

The following diagram illustrates the synthetic pathway from this compound to Ketoprofen.

G cluster_0 Synthesis of Ketoprofen A This compound B 3-(1-Cyanoethyl)benzoyl chloride A->B + SOCl₂ C 2-(3-Benzoylphenyl)propionitrile B->C + Benzene, AlCl₃ (Friedel-Crafts Acylation) D Ketoprofen C->D Hydrolysis (H₂SO₄, H₂O)

Caption: Synthetic pathway to Ketoprofen.

II. Application in Biocatalysis: Screening of Nitrile Hydratases

This compound is employed as a chiral substrate to evaluate the enantioselectivity of nitrile hydratases (NHases).[5] These enzymes are valuable in producing enantiomerically pure amides, which are important pharmaceutical intermediates.

Comparative Substrates for Nitrile Hydratase Screening

While CEBA is a useful tool, other chiral nitriles are also used for screening NHases. The choice of substrate can influence the observed enzyme activity and enantioselectivity.

SubstrateKey FeaturesApplication in Screening
This compound Aromatic chiral nitrileUsed to screen for enantioselective NHases, particularly from cobalt-containing sources.
Mandelic acid nitrile (Mandelonitrile)A common chiral cyanohydrinA standard substrate for assessing the enantioselectivity of NHases and other enzymes.
Other substituted propionitrilesVaried electronic and steric propertiesAllows for the exploration of substrate specificity and the identification of NHases with novel catalytic properties.

Quantitative comparison data for enzyme kinetics with these different substrates is highly dependent on the specific enzyme being studied and is typically found in specialized enzymology literature.

Experimental Protocol: Screening for Enantioselective Nitrile Hydratases

The following is a generalized protocol for using this compound to screen for enantioselective nitrile hydratases.

  • Enzyme Preparation: Prepare whole-cell catalysts or purified enzyme solutions containing the nitrile hydratase to be screened.

  • Reaction Setup: In a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0), add a defined concentration of racemic this compound.

  • Initiation of Reaction: Add the enzyme preparation to the substrate solution to start the hydration reaction. Incubate at a controlled temperature with agitation.

  • Reaction Monitoring and Termination: At various time points, take aliquots of the reaction mixture and terminate the enzymatic reaction (e.g., by adding acid or a polar organic solvent).

  • Chiral HPLC Analysis: Analyze the samples using chiral High-Performance Liquid Chromatography (HPLC) to separate and quantify the remaining (S)- and (R)-enantiomers of this compound and the corresponding amide product.

  • Determination of Enantioselectivity: Calculate the enantiomeric excess (e.e.) of the product and the substrate to determine the enantioselectivity (E-value) of the nitrile hydratase.

Workflow for Nitrile Hydratase Screening

This diagram outlines the process of screening for enantioselective nitrile hydratases using a chiral substrate.

G cluster_1 Nitrile Hydratase Screening Workflow A Racemic this compound B Incubation with Nitrile Hydratase A->B C Reaction Quenching B->C D Chiral HPLC Analysis C->D E Determination of Enantioselectivity (E-value) D->E

Caption: Workflow for NHase screening.

References

Economic Analysis of Synthetic Routes to 2-chloro-N-(4-ethoxybenzyl)acetamide (CEBA)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The synthesis of N-substituted chloroacetamides, such as 2-chloro-N-(4-ethoxybenzyl)acetamide (CEBA), is a critical step in the development of various biologically active molecules, including potential therapeutic agents and herbicides. The economic viability of a synthetic route is a key consideration in drug discovery and development, directly impacting project costs and scalability. This guide provides an objective comparison of common methods for the synthesis of CEBA, supported by generalized experimental data and protocols.

Comparison of Key Economic Parameters for Amide Synthesis

The synthesis of CEBA typically involves the formation of an amide bond between 4-ethoxybenzylamine and a chloroacetylating agent. The economic efficiency of this process is influenced by the choice of starting materials, reaction conditions, and the scale of the synthesis. Below is a comparative analysis of two common approaches to N-acylation.

ParameterMethod A: Acylation with Chloroacetyl ChlorideMethod B: Acylation with Ethyl Chloroacetate (B1199739)
Starting Materials Cost Chloroacetyl chloride is a highly reactive and cost-effective acylating agent[1]. Prices can range from approximately $18 for 25g to $48 for 500g. The cost of 4-ethoxybenzylamine needs to be considered, though direct pricing can be variable based on supplier and purity.Ethyl chloroacetate is another common reagent for chloroacetylation[2]. While often competitively priced, its reactivity is lower than that of the acid chloride.
Reagent & Solvent Cost This method often requires an organic solvent (e.g., THF, DCM) and a base (e.g., triethylamine (B128534), pyridine) to neutralize the HCl byproduct[3]. The cost of these additional reagents and the subsequent workup and purification solvents should be factored in.This reaction can sometimes be carried out in aqueous or mixed aqueous/organic systems, potentially reducing solvent costs[2]. It may also proceed without a strong base, although reaction times may be longer.
Typical Yield High yields, often exceeding 80-90%, are achievable under optimized conditions due to the high reactivity of chloroacetyl chloride[4].Yields can be more variable and are often slightly lower than with the acid chloride method, typically in the range of 70-85%[5].
Reaction Time Reactions are typically rapid, often completing within a few hours at room temperature or with gentle heating[2][3].Reaction times are generally longer, sometimes requiring overnight stirring or elevated temperatures to achieve good conversion[2].
Energy Consumption Lower energy consumption due to faster reaction times and often milder conditions.Potentially higher energy consumption if elevated temperatures are required for extended periods.
Process Complexity & Scalability The handling of highly reactive and corrosive chloroacetyl chloride requires careful control, especially on a larger scale. The formation of HCl gas also needs to be managed.The process is generally considered safer and more straightforward to scale up due to the lower reactivity of the starting materials.
Waste Generation Generates stoichiometric amounts of hydrochloride salt waste, which requires neutralization and disposal. Organic solvent waste from reaction and purification also needs to be managed.Generates ethanol (B145695) as a byproduct, which is less hazardous than HCl. Overall waste profile may be more environmentally benign, especially if aqueous reaction conditions are used.

Experimental Protocols

Below are representative experimental protocols for the synthesis of N-aryl acetamides, adapted for the synthesis of CEBA.

Method A: Synthesis of CEBA using Chloroacetyl Chloride

Materials:

  • 4-ethoxybenzylamine

  • Chloroacetyl chloride

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Triethylamine (TEA)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve 4-ethoxybenzylamine (1 equivalent) in anhydrous THF.

  • Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding deionized water.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude CEBA by recrystallization or column chromatography.

Method B: Synthesis of CEBA using Ethyl Chloroacetate

Materials:

  • 4-ethoxybenzylamine

  • Ethyl chloroacetate

  • Ethanol

  • Deionized water

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a round-bottom flask, dissolve 4-ethoxybenzylamine (1 equivalent) in ethanol.

  • Add ethyl chloroacetate (1.2 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or heat to reflux (approximately 78 °C) for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid product and wash it with cold ethanol or water.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure CEBA.

Mandatory Visualization

The biological activity of chloroacetamide compounds is often linked to their ability to inhibit specific cellular pathways. For instance, in herbicidal applications, chloroacetamides are known to inhibit the synthesis of very-long-chain fatty acids (VLCFAs)[6].

VLCFA_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_Pathway VLCFA Biosynthesis Elongase VLCFA Elongase Complex CondensingEnzyme Condensing Enzyme (e.g., KCS) VLCFA Very-Long-Chain Fatty Acids (VLCFAs) Elongase->VLCFA CEBA CEBA (Chloroacetamide) CEBA->CondensingEnzyme Inhibition AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA MalonylCoA->Elongase + FattyAcid Fatty Acid (C16/C18) FattyAcid->Elongase + Lipids Complex Lipids (e.g., Sphingolipids, Waxes) VLCFA->Lipids Membrane Cell Membrane Integrity & Signaling Lipids->Membrane

Caption: Inhibition of the Very-Long-Chain Fatty Acid (VLCFA) synthesis pathway by CEBA.

The provided diagram illustrates a key mechanism of action for chloroacetamide compounds, which is relevant to their application in agrochemicals and may inform toxicology studies in drug development.

Synthesis_Workflow Start Start: Define Target Molecule (CEBA) LitSearch Literature Search & Route Scouting Start->LitSearch MethodSelection Method Selection (e.g., Method A vs. B) LitSearch->MethodSelection Optimization Reaction Optimization (DoE) MethodSelection->Optimization Synthesis Synthesis Optimization->Synthesis Workup Work-up & Isolation Synthesis->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Analysis Analysis (NMR, MS, Purity) Purification->Analysis Analysis->Optimization Re-optimize ScaleUp Scale-up Assessment Analysis->ScaleUp Meets Specs? End End: Pure CEBA ScaleUp->End

References

Safety Operating Guide

Proper Disposal of 3-(1-Cyanoethyl)benzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and maintaining environmental compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 3-(1-Cyanoethyl)benzoic acid, a compound that requires careful management due to its chemical properties.

This compound is classified as harmful if swallowed, causes skin irritation, and poses a risk of serious eye damage.[1][2][3] Adherence to strict disposal protocols is therefore essential. The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal service.[2]

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves (such as nitrile rubber), safety goggles, and a laboratory coat.[4][5] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]

In the event of a spill, avoid generating dust. The spilled material should be carefully swept or vacuumed into a designated, sealed container for disposal.[2] For spills of cyanide-containing compounds within a fume hood, the contaminated surfaces should first be cleaned with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[6] All cleanup materials must be treated as hazardous waste.[6]

Hazard and Safety Data Summary

The following table summarizes key quantitative and safety data for this compound.

PropertyValueReference
Molecular Formula C₁₀H₉NO₂[1]
Molecular Weight 175.18 g/mol [1]
Melting Point 145-148 °C[1]
GHS Hazard Statements H302, H317, H318[1][3]
Signal Word Danger[1]
Storage Temperature Room Temperature (cool, dark place <15°C)[2]
Primary Disposal Pathway: Hazardous Waste Collection

The most stringent and universally compliant method for the disposal of this compound is to manage it as hazardous chemical waste.[2][7] This approach mitigates potential risks and ensures adherence to regulatory standards.

Experimental Protocol: Waste Segregation and Collection

  • Containerization : Collect all waste containing this compound, including contaminated materials like pipette tips, gloves, and wipes, in a dedicated, leak-proof, and chemically compatible container. Given its acidic nature, a high-density polyethylene (B3416737) (HDPE) or other suitable plastic container is recommended.[7]

  • Segregation : It is critical to segregate this waste stream from other laboratory wastes, particularly from acids and bases.[4][8] Mixing cyanide-containing compounds with acids can lead to the generation of highly toxic hydrogen cyanide (HCN) gas.[4] Therefore, maintain separate, clearly marked waste containers.[6]

  • Labeling : Affix a hazardous waste label to the container immediately upon starting waste accumulation.[9] The label must include:

    • The full chemical name: "this compound Waste"

    • The words "Hazardous Waste"

    • An accurate description of the contents, including any solvents and approximate concentrations.

    • The date when waste was first added to the container.

    • Associated hazards (e.g., "Harmful," "Irritant," "Corrosive").[7]

  • Storage : Store the sealed waste container in a designated satellite accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.[7]

  • Disposal : Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2] Provide them with the Safety Data Sheet (SDS) for this compound.

Secondary Disposal Option: In-Lab Neutralization (For Acidic Properties)

Disclaimer: This procedure should only be considered for dilute aqueous solutions where the primary hazard is corrosivity (B1173158) and must be approved by your institution's EHS department. This process addresses the acidic nature of the compound but does not degrade the cyano group. The resulting neutralized solution may still be considered hazardous waste depending on local regulations and the presence of the nitrile functional group.

Experimental Protocol: Neutralization

  • Work Area : Perform the neutralization in a certified chemical fume hood.[10] Ensure that an acid spill kit and appropriate PPE are readily available.

  • Dilution : If dealing with a concentrated solution, slowly add the acidic waste to a large volume of cold water (a 1:10 dilution is a common practice) with constant stirring to create a dilute aqueous solution (less than 10%).[10][11] Never add water to acid. [10]

  • Neutralization : While stirring the diluted acidic solution, slowly add a weak base, such as sodium bicarbonate or a dilute solution of sodium hydroxide.[11][12]

  • pH Monitoring : Continuously monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 5.5 and 9.0.[10][11]

  • Final Disposal of Neutralized Solution : Once the pH is stable within the acceptable range, the solution may, pending local regulations and EHS approval, be suitable for drain disposal with copious amounts of water (at least 20 parts water to 1 part neutralized solution).[11] However, due to the presence of the nitrile group, it is more prudent to collect the neutralized solution as hazardous waste.[3][4]

Logical Workflow for Disposal Decisions

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

DisposalWorkflow start Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type ppe->assess solid Solid Waste or Concentrated Liquid assess->solid Solid or Concentrated dilute Dilute Aqueous Solution assess->dilute Dilute Aqueous primary Primary Disposal Pathway: Hazardous Waste Collection solid->primary secondary Secondary Option: In-Lab Neutralization (EHS Approval Required) dilute->secondary collect Collect in Labeled, Segregated Container primary->collect neutralize Neutralize with Weak Base to pH 5.5-9.0 in Fume Hood secondary->neutralize store Store in Satellite Accumulation Area collect->store contact_ehs Contact EHS for Pickup store->contact_ehs end End of Process contact_ehs->end final_disposal Dispose of Neutralized Solution as Hazardous Waste neutralize->final_disposal final_disposal->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the research environment. Always consult your institution's specific waste disposal guidelines and EHS department for any questions or clarification.

References

Personal protective equipment for handling 3-(1-Cyanoethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of 3-(1-Cyanoethyl)benzoic acid, a key intermediate in pharmaceutical synthesis. Adherence to these procedures is vital for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents several hazards that necessitate the use of appropriate personal protective equipment. The primary risks associated with this compound are:

  • H302: Harmful if swallowed [1][2]

  • H317: May cause an allergic skin reaction [2]

  • H318: Causes serious eye damage [2]

The following table summarizes the recommended PPE for handling this chemical.

Protection Type Recommended PPE Specifications
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required. A full-face shield worn over the goggles provides maximum protection against splashes.[3][4]
Skin Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended for handling acids.[5] Double gloving can provide an additional layer of protection.[3]
Lab Coat or Chemical-Resistant ApronA lab coat is the minimum requirement.[6] For larger quantities, a chemical-resistant apron or suit should be worn.[4][5]
Respiratory Protection N95 Dust Mask or RespiratorFor handling small quantities where dust formation is minimal, an N95 dust mask is sufficient. In cases of significant dust or aerosol generation, a full-face respirator with appropriate acid gas cartridges is necessary.[4][5]

Operational Plan for Safe Handling

A systematic approach to handling this compound is essential to minimize exposure risk. The following workflow outlines the key steps for safe laboratory operations.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_workspace Prepare Well-Ventilated Workspace handle_weigh Weigh Solid in a Fume Hood prep_workspace->handle_weigh Proceed to Handling handle_transfer Transfer Using Spatula handle_dissolve Dissolve in Appropriate Solvent cleanup_decontaminate Decontaminate Work Surfaces handle_dissolve->cleanup_decontaminate Proceed to Post-Handling cleanup_doff Remove PPE Correctly cleanup_wash Wash Hands Thoroughly disp_segregate Segregate Chemical Waste cleanup_wash->disp_segregate Proceed to Disposal disp_label Label Waste Container disp_ppe Dispose of Contaminated PPE as Hazardous Waste disp_vendor Arrange for Licensed Vendor Pickup cluster_hazardous Hazardous Waste Stream cluster_non_hazardous Non-Hazardous Waste Stream start Waste Generated is_contaminated Is the material contaminated with This compound? start->is_contaminated hazardous_container Place in a labeled hazardous waste container is_contaminated->hazardous_container Yes non_hazardous_disposal Dispose in regular trash or appropriate recycling is_contaminated->non_hazardous_disposal No licensed_disposal Dispose via licensed hazardous waste vendor hazardous_container->licensed_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.